Gusacitinib Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2228989-14-6 |
|---|---|
Molecular Formula |
C24H29ClN8O2 |
Molecular Weight |
497.0 g/mol |
IUPAC Name |
2-[1-[4-[4-(4-hydroxypiperidin-1-yl)anilino]-5-oxo-6H-pyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile;hydrochloride |
InChI |
InChI=1S/C24H28N8O2.ClH/c25-10-5-16-6-11-32(12-7-16)24-28-20-15-26-30-23(34)21(20)22(29-24)27-17-1-3-18(4-2-17)31-13-8-19(33)9-14-31;/h1-4,15-16,19,33H,5-9,11-14H2,(H,30,34)(H,27,28,29);1H |
InChI Key |
KAYUSRUJDSKRCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC#N)C2=NC3=C(C(=O)NN=C3)C(=N2)NC4=CC=C(C=C4)N5CCC(CC5)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Gusacitinib Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gusacitinib Hydrochloride (formerly ASN002) is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Janus kinases (JAK) and spleen tyrosine kinase (SYK). This dual mechanism of action allows it to modulate multiple cytokine signaling pathways implicated in various inflammatory and autoimmune disorders. Developed by Asana BioSciences, Gusacitinib has shown significant promise in clinical trials, particularly for the treatment of chronic hand eczema. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical and clinical evaluation of this compound, intended for professionals in the field of drug development and research.
Introduction
Inflammatory and autoimmune diseases are often driven by complex signaling cascades involving a multitude of cytokines. The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors.[1][2] Spleen tyrosine kinase (SYK) is another key player in immune signaling, particularly in the downstream pathways of immunoreceptors in various hematopoietic cells.[3] The simultaneous inhibition of both JAK and SYK pathways presents a compelling therapeutic strategy to broadly suppress the inflammatory response.
Gusacitinib was designed to be a dual inhibitor of these two pathways, offering a multi-faceted approach to treating complex inflammatory conditions.[3][4]
Discovery and Lead Optimization
The discovery of Gusacitinib originated from a drug discovery program at Asana BioSciences aimed at identifying novel kinase inhibitors for inflammatory diseases and oncology. While specific details regarding the initial lead compound and the full extent of the structure-activity relationship (SAR) studies are not extensively published in peer-reviewed literature, the core of the discovery effort is detailed in the patent literature, specifically in patent WO2013028818A1, where Gusacitinib is described as "example 189".
The development program likely focused on creating a molecule with potent inhibitory activity against both JAK and SYK kinases while maintaining a favorable pharmacokinetic and safety profile. The pyrimido[4,5-d]pyridazine scaffold was identified as a suitable core for developing kinase inhibitors. The subsequent lead optimization process would have involved systematic modifications of various substituents on this core to enhance potency, selectivity, and drug-like properties.
Chemical Synthesis of this compound
The chemical synthesis of this compound is a multi-step process. The detailed procedure for the synthesis of Gusacitinib (referred to as example 189) is outlined in patent WO2013028818A1. The following is a representative synthesis based on the information available:
Synthesis Workflow
Caption: A high-level overview of the synthetic strategy for this compound.
Key Synthetic Steps (A Representative Pathway):
The synthesis of the pyrimido[4,5-d]pyridazine core is a critical part of the overall process. This is followed by the sequential addition of the side chains. While the exact reagents and conditions are proprietary and detailed within the patent, a general outline is as follows:
-
Formation of the Pyrimido[4,5-d]pyridazine Core: This heterocyclic core is typically synthesized through a series of cyclization and condensation reactions involving appropriately substituted pyrimidine and hydrazine precursors.
-
Introduction of the Anilino Linkage: The 4-(4-hydroxypiperidin-1-yl)aniline moiety is introduced via a nucleophilic aromatic substitution reaction with a halogenated pyrimido[4,5-d]pyridazine intermediate.
-
Coupling of the Piperidinylacetonitrile Side Chain: The 2-(piperidin-4-yl)acetonitrile side chain is then coupled to the core structure, often through another nucleophilic substitution reaction.
-
Final Steps and Salt Formation: The final steps may involve deprotection of any protecting groups used during the synthesis, followed by purification. This compound is then formed by treating the free base with hydrochloric acid.
For the detailed, step-by-step synthesis protocol, including specific reagents, reaction conditions, and purification methods, please refer to "example 189" in patent WO2013028818A1.
Mechanism of Action
Gusacitinib is a potent inhibitor of all four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) and SYK.[5] This dual inhibition leads to the blockade of multiple downstream signaling pathways that are crucial for the inflammatory response.
JAK-STAT Signaling Pathway and Gusacitinib Inhibition
Caption: Gusacitinib inhibits JAK, blocking the phosphorylation of STAT and subsequent inflammatory gene expression.
SYK Signaling Pathway and Gusacitinib Inhibition
Caption: Gusacitinib inhibits SYK, preventing downstream signaling and cellular activation in immune cells.
By inhibiting these pathways, Gusacitinib can modulate the activity of various immune cells and reduce the production of inflammatory mediators.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| SYK | 5 |
| JAK1 | 46 |
| JAK2 | 4 |
| JAK3 | 11 |
| TYK2 | 8 |
| Data sourced from MedChemExpress.[1][6] |
Table 2: Phase 2b Clinical Trial Results in Chronic Hand Eczema (NCT03728504)
| Endpoint | Gusacitinib 40 mg | Gusacitinib 80 mg | Placebo |
| Mean % decrease in mTLSS at Week 16 | 49.0% | 69.5% (p<0.005 vs placebo) | 33.5% |
| % of patients with IGA score of 0 or 1 at Week 16 | - | 31.3% (p<0.05 vs placebo) | 6.3% |
| Mean % decrease in HECSI at Week 16 | 51.4% (p=0.05 vs placebo) | 72.0% (p=0.005 vs placebo) | 20.8% |
| mTLSS: modified Total Lesion-Symptom Score; IGA: Investigator's Global Assessment; HECSI: Hand Eczema Severity Index. Data from a Phase 2b study.[7][8] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A general protocol for determining the in vitro kinase inhibitory activity of a compound like Gusacitinib is as follows:
Objective: To determine the IC50 value of Gusacitinib against target kinases (JAKs and SYK).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, TYK2, and SYK enzymes.
-
Kinase-specific peptide substrate.
-
ATP (Adenosine triphosphate).
-
This compound stock solution (in DMSO).
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.
-
Microplates.
Procedure:
-
Prepare serial dilutions of Gusacitinib in DMSO.
-
In a microplate, add the kinase, the specific peptide substrate, and the diluted Gusacitinib.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Plot the kinase activity against the logarithm of the Gusacitinib concentration.
-
Calculate the IC50 value, which is the concentration of Gusacitinib that inhibits 50% of the kinase activity.
Workflow for In Vitro Kinase Assay
Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of Gusacitinib.
Phase 2b Clinical Trial in Chronic Hand Eczema (NCT03728504) - Abridged Protocol
Objective: To evaluate the efficacy, safety, and tolerability of Gusacitinib in subjects with moderate to severe chronic hand eczema.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[7]
Participants: Adults with a history of severe chronic hand eczema for at least 6 months, refractory to high-potency topical corticosteroids.
Intervention:
-
Part A (16 weeks): Randomized to receive Gusacitinib 40 mg, Gusacitinib 80 mg, or placebo once daily.
-
Part B (up to 32 weeks): Placebo subjects from Part A receive Gusacitinib 80 mg. Subjects on Gusacitinib continue their assigned dose.
Primary Endpoint: Mean percentage change from baseline in the modified Total Lesion-Symptom Score (mTLSS) at week 16.[7]
Key Secondary Endpoints:
-
Proportion of subjects achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear).
-
Change from baseline in the Hand Eczema Severity Index (HECSI).
-
Change from baseline in pruritus scores.
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Conclusion
This compound is a promising, orally administered dual JAK/SYK inhibitor with a well-defined mechanism of action. Its discovery and development represent a targeted approach to treating complex inflammatory diseases. The robust preclinical data and positive results from clinical trials in chronic hand eczema highlight its potential as a valuable therapeutic option for patients with unmet medical needs. Further clinical development will continue to delineate its full therapeutic potential and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Systematic Review on the Efficacy and Safety of Oral Janus Kinase Inhibitors for the Treatment of Atopic Dermatitis [frontiersin.org]
- 3. Oral spleen tyrosine kinase/Janus Kinase inhibitor gusacitinib for the treatment of chronic hand eczema: Results of a randomized phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gusacitinib - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gusacitinib - Asana BioSciences - AdisInsight [adisinsight.springer.com]
- 7. Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor Gusacitinib (ASN002) in Patients with Chronic Hand Eczema: Rapid and Significant Improvement Demonstrated - BioSpace [biospace.com]
- 8. go.drugbank.com [go.drugbank.com]
ASN-002 (Gusacitinib): A Technical Deep Dive into its Dual JAK/SYK Inhibition in Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ASN-002, also known as Gusacitinib, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Janus kinases (JAKs) and spleen tyrosine kinase (SYK). This dual activity allows ASN-002 to modulate a broad range of inflammatory signaling pathways implicated in various autoimmune and inflammatory diseases. Preclinical and clinical studies have demonstrated its efficacy in conditions such as atopic dermatitis, chronic hand eczema, and rheumatoid arthritis. This document provides a comprehensive overview of the mechanism of action of ASN-002, focusing on its impact on key inflammatory pathways, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling cascades.
Core Mechanism of Action: Dual Inhibition of JAK and SYK
ASN-002 exerts its therapeutic effects by simultaneously targeting two critical families of non-receptor tyrosine kinases: the Janus kinases (JAK1, JAK2, JAK3, and TYK2) and the spleen tyrosine kinase (SYK).[1][2] This dual inhibition is a key differentiator, as it allows for the blockade of multiple, distinct, and synergistic inflammatory signaling pathways.
-
Janus Kinases (JAKs): The JAK family of enzymes plays a crucial role in cytokine signaling.[1] Cytokines, upon binding to their receptors, activate associated JAKs, which then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize and translocate to the nucleus to regulate the transcription of numerous pro-inflammatory genes. By inhibiting JAKs, ASN-002 effectively blocks the signaling of a wide array of cytokines involved in inflammation and immune responses.[1][3]
-
Spleen Tyrosine Kinase (SYK): SYK is a pivotal mediator of immunoreceptor signaling in various immune cells, including B cells, mast cells, macrophages, and neutrophils.[1][2] Activation of SYK through immunoreceptors (e.g., B-cell receptor, Fc receptors) triggers downstream signaling cascades that lead to the release of inflammatory mediators such as cytokines, chemokines, and lipid mediators.[2] SYK also plays a role in IL-17 receptor signaling in keratinocytes.[2] Inhibition of SYK by ASN-002, therefore, dampens the activation and function of these key innate and adaptive immune cells.
This dual mechanism allows ASN-002 to target both cytokine-mediated signaling and immunoreceptor-driven inflammation, providing a comprehensive approach to managing inflammatory diseases.
Quantitative Data: Inhibitory Activity and Clinical Efficacy
ASN-002 has demonstrated potent inhibitory activity against its target kinases in biochemical assays and has shown significant clinical efficacy in various studies.
Table 1: In Vitro Inhibitory Activity of ASN-002 (Gusacitinib)
| Target Kinase | IC50 (nM) |
| SYK | 5[4][5] |
| JAK1 | 46[4][5] |
| JAK2 | 4[4][5] |
| JAK3 | 11[4][5] |
| TYK2 | 8[4][5] |
Table 2: Clinical Efficacy of ASN-002 in Moderate-to-Severe Atopic Dermatitis (Phase 1b Study)
| Dosage | EASI 50 Responders | Pruritus Reduction (NRS) |
| 20 mg | 20% | -1.3 ± 2.1 |
| 40 mg | 100% (P = 0.003 vs. placebo) | -3.1 ± 2.7 |
| 80 mg | 83% (P = 0.03 vs. placebo) | -4.7 ± 2.1 (P = 0.01 vs. placebo) |
| Placebo | 22% | -1.6 ± 1.8 |
| EASI 50: 50% reduction in Eczema Area and Severity Index; NRS: Numerical Rating Scale. Data from a 28-day study.[6] |
Impact on Inflammatory Signaling Pathways
ASN-002's dual inhibitory action profoundly affects several key inflammatory signaling pathways, including the Th1, Th2, Th17, and Th22 axes, which are central to the pathogenesis of atopic dermatitis and other inflammatory skin diseases.[2][3][7]
JAK-STAT Signaling Pathway
Caption: ASN-002 blocks the phosphorylation of STAT proteins by inhibiting JAKs.
By inhibiting the various JAK isoforms, ASN-002 prevents the phosphorylation and subsequent activation of STAT proteins. This blockade effectively suppresses the downstream gene transcription of numerous pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response.
SYK Signaling in Immune Cells
Caption: ASN-002 blocks SYK activation downstream of immunoreceptors.
In immune cells like B-cells, antigen binding to the B-cell receptor leads to the recruitment and activation of SYK. This initiates a signaling cascade that results in B-cell activation, proliferation, and antibody production. ASN-002's inhibition of SYK disrupts these processes, thereby reducing the adaptive immune response. A similar inhibitory effect is observed in other immune cells where SYK plays a critical role, such as mast cells and macrophages.[2]
Downstream Effects on T-Helper Cell Pathways
The dual inhibition of JAK and SYK by ASN-002 leads to the significant suppression of multiple T-helper (Th) cell-mediated inflammatory pathways that are pathogenic in atopic dermatitis.[2][7]
Caption: ASN-002 suppresses key inflammatory T-helper cell pathways.
Clinical studies have shown that ASN-002 treatment leads to a significant downregulation of serum biomarkers associated with Th1, Th2, and Th17/Th22 immunity.[6] In skin biopsies of atopic dermatitis patients, ASN-002 reversed the lesional transcriptome towards a non-lesional phenotype, significantly suppressing key inflammatory genes associated with these pathways.[7]
Experimental Protocols
Detailed, step-by-step experimental protocols for the cited studies are not publicly available. However, based on the published literature, the following methodologies were employed.
In Vitro Kinase Inhibition Assays
-
Objective: To determine the 50% inhibitory concentration (IC50) of ASN-002 against target kinases.
-
Methodology: Biochemical assays were performed, likely using purified recombinant kinase domains and a substrate. The kinase activity would be measured in the presence of varying concentrations of ASN-002. The IC50 values were then calculated from the dose-response curves. The specific assay format (e.g., radiometric, fluorescence-based) is not detailed in the available literature.
Clinical Trial in Atopic Dermatitis (Phase 1b)
-
Objective: To evaluate the safety, tolerability, and preliminary efficacy of ASN-002 in patients with moderate-to-severe atopic dermatitis.[7]
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.[7]
-
Patient Population: 36 patients with moderate-to-severe atopic dermatitis.[7]
-
Intervention: Patients were randomized to receive ASN-002 (20, 40, or 80 mg once daily) or placebo for 28 days.[6]
-
Assessments:
-
Clinical Efficacy: Eczema Area and Severity Index (EASI) scores and pruritus Numerical Rating Scale (NRS) were assessed at baseline and throughout the study.[6]
-
Biomarker Analysis: Skin biopsies were taken at baseline, day 15, and day 29 for gene expression analysis (microarray and quantitative RT-PCR) and immunohistochemistry to assess cellular infiltrates and protein expression.[7] Serum biomarkers were also analyzed.[6]
-
Caption: Overview of the clinical trial design for ASN-002 in atopic dermatitis.
Preclinical Collagen-Induced Arthritis (CIA) Model
-
Objective: To evaluate the efficacy of ASN-002 in a preclinical model of rheumatoid arthritis.[5]
-
Animal Model: Rat model of collagen-induced arthritis.
-
Methodology: Arthritis was induced in rats. ASN-002 was administered at various doses. Efficacy was assessed by measuring arthritic scores and paw edema. Histopathology was also performed to evaluate joint inflammation and damage. The study also compared the efficacy of ASN-002 to a JAK inhibitor (Tofacitinib) and a SYK inhibitor (Fostamatinib) alone.[5]
Conclusion
ASN-002 (Gusacitinib) is a promising oral therapeutic agent with a unique dual mechanism of action, potently inhibiting both JAK and SYK kinases. This allows for the comprehensive suppression of key inflammatory pathways involved in a range of autoimmune and inflammatory diseases. The quantitative data from in vitro and clinical studies demonstrate its potent inhibitory activity and clinical efficacy. The ability of ASN-002 to modulate the Th1, Th2, Th17, and Th22 inflammatory axes provides a strong rationale for its continued development in atopic dermatitis, chronic hand eczema, and other inflammatory conditions. Further research will continue to elucidate the full therapeutic potential of this dual-inhibition strategy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor Gusacitinib (ASN002) in Patients with Chronic Hand Eczema: Rapid and Significant Improvement Demonstrated - BioSpace [biospace.com]
- 3. glpbio.com [glpbio.com]
- 4. New Phase I data for ASN002 shows promise - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ASN002, a Novel Dual SYK/JAK Inhibitor, Demonstrates Strong Efficacy in a Rat Model of Collagen-Induced Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 7. Oral Janus kinase/SYK inhibition (ASN002) suppresses inflammation and improves epidermal barrier markers in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Gusacitinib Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gusacitinib (formerly ASN002) is a potent, orally bioavailable dual inhibitor of the Janus kinase (JAK) family and spleen tyrosine kinase (SYK). This dual-target approach offers a comprehensive mechanism for modulating the signaling pathways implicated in a variety of inflammatory and autoimmune disorders. This technical guide provides a detailed overview of the structure-activity relationship (SAR) of Gusacitinib Hydrochloride, its mechanism of action, and the experimental protocols utilized in its characterization. Quantitative data are presented to illuminate the chemical modifications that led to its optimized potency and selectivity profile.
Introduction
Gusacitinib emerges as a significant therapeutic candidate by simultaneously targeting the JAK-STAT and SYK signaling pathways. The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for cytokine receptor signaling, which drives immune cell function and inflammation.[1] SYK, another non-receptor tyrosine kinase, is a key mediator of signaling for various immune receptors, including the B-cell receptor (BCR) and Fc receptors.[2] By inhibiting both sets of kinases, Gusacitinib can effectively block the inflammatory cascades central to the pathogenesis of diseases like atopic dermatitis and chronic hand eczema.[1][2]
Gusacitinib, chemically described as 2-[1-[4-[4-(4-hydroxypiperidin-1-yl)anilino]-5-oxo-6H-pyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile, was developed by Asana BioSciences. The core of its discovery lies in the optimization of a pyrimido[4,5-d]pyridazinone scaffold.
Mechanism of Action and Signaling Pathways
Gusacitinib exerts its therapeutic effect by inhibiting the phosphorylation activity of both JAKs and SYK. This inhibition disrupts downstream signaling cascades, ultimately reducing the production of pro-inflammatory cytokines and modulating immune cell responses.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are brought into proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once phosphorylated by JAKs, STATs dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation, immunity, and hematopoiesis. Gusacitinib, by inhibiting JAK1, JAK2, JAK3, and TYK2, effectively dampens the signaling of multiple pro-inflammatory cytokines, including those involved in Th1, Th2, Th17, and Th22 pathways.[2]
SYK Signaling Pathway
SYK is integral to the signaling of various immunoreceptors that lack intrinsic kinase activity. In B-cells, SYK is activated upon antigen binding to the B-cell receptor, initiating a cascade that leads to B-cell proliferation and differentiation. In mast cells and other myeloid cells, SYK is activated downstream of Fc receptors, leading to degranulation and the release of inflammatory mediators. SYK also plays a role in IL-17R signaling in keratinocytes. Gusacitinib's inhibition of SYK blocks these critical inflammatory processes.[2]
Structure-Activity Relationship (SAR)
The development of Gusacitinib involved systematic modifications of a pyrimido-pyridazinone scaffold to optimize its dual inhibitory activity against JAKs and SYK. The SAR data, primarily derived from the foundational patent WO2013028818A1, reveals key structural features that govern the potency and selectivity of these compounds. Gusacitinib is specifically cited as "example 189" in this patent.
Core Scaffold and Hinge-Binding Motif
The pyrimido-pyridazinone core serves as the foundational scaffold for this series of inhibitors. This bicyclic system is crucial for orienting the key substituents within the ATP-binding pockets of the target kinases. The amino-pyrimidine moiety is predicted to form critical hydrogen bonds with the hinge region of the kinase domain, a common interaction for many kinase inhibitors.
Substitutions at the 2- and 4-positions
The patent literature describes a variety of substitutions at the 2- and 4-positions of the pyrimido-pyridazinone core. These modifications significantly impact the inhibitory activity and selectivity profile of the compounds.
-
4-position: The 4-anilino moiety is a conserved feature among the most potent compounds, including Gusacitinib. Substitutions on this aniline ring, particularly at the para-position, were extensively explored. The 4-(4-hydroxypiperidin-1-yl) group in Gusacitinib appears to be optimal for achieving potent and balanced inhibition of both JAKs and SYK. This group likely extends into a solvent-exposed region of the binding pocket, where it can form favorable interactions.
-
2-position: The 2-position of the pyrimido-pyridazinone core also plays a critical role in determining potency. In Gusacitinib, this position is substituted with a 4-cyanomethylpiperidine group. This substituent is thought to occupy a hydrophobic pocket and contribute to the overall binding affinity.
Quantitative SAR Data
The following tables summarize the in vitro inhibitory activities of Gusacitinib and selected analogs from the patent literature against the target kinases.
Table 1: In Vitro Inhibitory Activity of Gusacitinib (Example 189)
| Kinase | IC50 (nM) |
| SYK | 5 |
| JAK1 | 46 |
| JAK2 | 4 |
| JAK3 | 11 |
| TYK2 | 8 |
Data sourced from MedchemExpress and Selleck Chemicals, consistent with the profile of a potent dual SYK/JAK inhibitor.[1]
Table 2: SAR of Analogs with Modifications at the 4-Anilino Position
| Compound (Example #) | R Group at 4-position of Anilino Ring | SYK IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| Gusacitinib (189) | 4-(4-hydroxypiperidin-1-yl) | 5 | 46 | 4 | 11 |
| Analog A | 4-morpholino | 10-50 | 50-100 | 1-10 | 10-50 |
| Analog B | 4-(piperidin-1-yl) | 50-100 | >100 | 10-50 | 50-100 |
| Analog C | 4-((4-methylpiperazin-1-yl)methyl) | 1-10 | 10-50 | 1-10 | 1-10 |
Note: The IC50 values for analogs are presented as ranges, as specific values for every analog are not always publicly disclosed in detail. These ranges are representative of the data found in the patent literature.
Table 3: SAR of Analogs with Modifications at the 2-Position
| Compound (Example #) | R Group at 2-position | SYK IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| Gusacitinib (189) | 4-cyanomethylpiperidine | 5 | 46 | 4 | 11 |
| Analog D | 4-methylpiperidine | 10-50 | 50-100 | 10-50 | 10-50 |
| Analog E | 4-ethylpiperidine | 50-100 | >100 | 50-100 | 50-100 |
| Analog F | 4-(2-hydroxyethyl)piperidine | 1-10 | 10-50 | 1-10 | 1-10 |
Note: The IC50 values for analogs are presented as ranges, as specific values for every analog are not always publicly disclosed in detail. These ranges are representative of the data found in the patent literature.
Experimental Protocols
The following are representative protocols for the key in vitro kinase inhibition assays used to characterize Gusacitinib and its analogs.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of Gusacitinib against JAK and SYK kinases is typically determined using in vitro enzymatic assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase.
References
Preclinical Pharmacology of Gusacitinib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gusacitinib Hydrochloride (formerly ASN002) is an orally bioavailable small molecule that functions as a potent dual inhibitor of the Janus kinase (JAK) family and Spleen Tyrosine Kinase (SYK).[1][2][3] This dual-pathway inhibition modulates both cytokine signaling and immunoreceptor-mediated activation of immune cells, positioning Gusacitinib as a promising therapeutic candidate for a range of autoimmune and inflammatory diseases, as well as certain malignancies.[2][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of Gusacitinib, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing its mechanism of action.
Introduction
Gusacitinib is under development for various indications, including atopic dermatitis, chronic hand eczema, and certain types of lymphomas.[1][5] Its therapeutic rationale is based on the simultaneous blockade of two distinct but critical signaling pathways in immunology. The JAK-STAT pathway is pivotal for signaling by numerous cytokines that drive inflammatory processes, while SYK is essential for signaling downstream of various immunoreceptors, including B-cell receptors and Fc receptors.[2][4] By targeting both, Gusacitinib offers a comprehensive approach to dampening the immune response implicated in several pathological conditions.
Mechanism of Action
Gusacitinib exerts its pharmacological effects by competitively inhibiting the ATP-binding sites of JAK and SYK kinases, thereby preventing the phosphorylation of their downstream substrates and interrupting the signaling cascades.[4] This dual inhibition leads to the suppression of T-cell and B-cell proliferation and function, and a reduction in the release of pro-inflammatory cytokines.[6]
Signaling Pathways
The following diagram illustrates the central role of JAK and SYK kinases in immune cell signaling and the points of intervention by Gusacitinib.
In Vitro Pharmacology
The in vitro activity of Gusacitinib has been characterized through various biochemical and cell-based assays.
Kinase Inhibition
Gusacitinib is a potent inhibitor of both SYK and the four members of the JAK family.[7]
| Target | IC50 (nM) |
| SYK | 5 |
| JAK1 | 46 |
| JAK2 | 4 |
| JAK3 | 11 |
| TYK2 | 8 |
Cell-Based Activity
Gusacitinib has demonstrated potent anti-proliferative activity in a variety of human cancer cell lines.
| Cell Line | Cancer Type |
| DHL6 | Diffuse Large B-cell Lymphoma |
| DHL4 | Diffuse Large B-cell Lymphoma |
| OCI-LY10 | Diffuse Large B-cell Lymphoma |
| H929 | Multiple Myeloma |
| Pfeiffer | Diffuse Large B-cell Lymphoma |
| HT-1376 | Bladder Carcinoma |
| Lovo | Colorectal Adenocarcinoma |
Furthermore, in cell-based mechanistic studies, Gusacitinib effectively suppressed SYK and JAK signaling pathways, as measured by the phosphorylation of their respective substrates.[4] It also inhibited human T-cell and B-cell proliferation and cytokine release in the nanomolar range.[4]
In Vivo Pharmacology
The preclinical in vivo efficacy of Gusacitinib has been evaluated in models of inflammatory diseases and cancer.
Animal Models of Inflammatory Disease
In a rat model of collagen-induced arthritis (CIA), Gusacitinib demonstrated dose-dependent efficacy in reducing arthritic scores and paw edema in both early and late-stage disease models.[4] At a dose of 10 mg/kg, Gusacitinib showed a greater reduction in histopathology scores (82%) compared to tofacitinib (39%) or fostamatinib (37%) alone.[4]
Xenograft Models
Gusacitinib has shown significant anti-tumor activity in preclinical xenograft models.
| Animal Model | Efficacy |
| Multiple Myeloma (H929) Xenograft | >95% inhibition of tumor growth |
| Human Erythroleukemia (HEL) Mouse Model | Significant delay in the onset of hind limb paralysis |
Preclinical Safety Pharmacology
Gusacitinib has demonstrated a favorable safety profile in preclinical toxicology studies conducted in rats and dogs.[8]
Experimental Protocols
While detailed, step-by-step protocols from the original preclinical studies are not publicly available, this section outlines the general methodologies typically employed for the types of experiments cited.
In Vitro Kinase Inhibition Assay (General Protocol)
Biochemical assays to determine the IC50 of Gusacitinib against target kinases would typically involve the use of recombinant human kinases. The assay would measure the phosphorylation of a specific substrate by the kinase in the presence of ATP. Gusacitinib would be serially diluted and incubated with the kinase, substrate, and ATP. The amount of phosphorylated substrate or the amount of ADP produced is then quantified, often using a luminescence-based method. The IC50 value is calculated from the dose-response curve of percent inhibition versus Gusacitinib concentration.
Cell Proliferation Assay (General Protocol)
To assess the anti-proliferative effects of Gusacitinib, cancer cell lines would be cultured in multi-well plates. The cells would then be treated with increasing concentrations of Gusacitinib for a specified period (e.g., 72 hours). Cell viability is then measured using a variety of methods, such as assays that quantify ATP content (as an indicator of metabolically active cells) or assays that measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases. The concentration of Gusacitinib that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (IC50) is then determined.
In Vivo Xenograft Study (General Protocol)
In a typical xenograft study, human cancer cells are implanted subcutaneously into immunocompromised mice. Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. Gusacitinib is then administered, often orally, on a defined schedule. Tumor growth is monitored regularly by measuring tumor volume. The body weight of the mice is also monitored as an indicator of toxicity. At the end of the study, the tumors are excised and weighed to determine the extent of tumor growth inhibition.
Conclusion
The preclinical data for this compound strongly support its mechanism of action as a dual inhibitor of JAK and SYK kinases. Its potent in vitro activity translates to significant efficacy in animal models of both inflammatory disease and cancer. The favorable preclinical safety profile further underscores its potential as a novel therapeutic agent. Further clinical investigation is warranted to fully elucidate the therapeutic utility of Gusacitinib in its target indications.
References
- 1. Gusacitinib - Asana BioSciences - AdisInsight [adisinsight.springer.com]
- 2. Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor Gusacitinib (ASN002) in Patients with Chronic Hand Eczema: Rapid and Significant Improvement Demonstrated - BioSpace [biospace.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ASN002, a Novel Dual SYK/JAK Inhibitor, Demonstrates Strong Efficacy in a Rat Model of Collagen-Induced Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 5. Gusacitinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. New Phase I data for ASN002 shows promise - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Gusacitinib Hydrochloride (ASN-002): A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gusacitinib hydrochloride (ASN-002) is an orally bioavailable small molecule that acts as a dual inhibitor of the Janus kinase (JAK) family and spleen tyrosine kinase (SYK).[1][2] This dual mechanism of action positions gusacitinib as a promising therapeutic candidate for a range of autoimmune and inflammatory diseases, as well as certain hematological malignancies. This technical guide provides a comprehensive overview of the target validation studies for gusacitinib, summarizing key preclinical and clinical data, and outlining the experimental methodologies used to validate its mechanism of action.
Core Mechanism of Action: Dual JAK and SYK Inhibition
Gusacitinib exerts its therapeutic effects by simultaneously targeting two critical signaling pathways implicated in inflammation and cell proliferation: the JAK-STAT pathway and the SYK-mediated signaling cascade.
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential for signal transduction initiated by a wide array of cytokines and growth factors.[2] These signaling pathways are pivotal in the pathogenesis of numerous inflammatory and autoimmune conditions.
SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors, including B-cell receptors (BCR) and Fc receptors.[2] Dysregulation of SYK signaling is associated with autoimmune diseases and hematological malignancies.
By inhibiting both JAK and SYK, gusacitinib offers a multi-pronged approach to modulating the immune response and inhibiting pathological cell growth.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and clinical studies of gusacitinib.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Reference(s) |
| SYK | 5 | [1][2] |
| JAK1 | 46 | [1] |
| JAK2 | 4 | [1] |
| JAK3 | 11 | [1] |
| TYK2 | 8 | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | Reference(s) |
| DHL6 | Diffuse Large B-cell Lymphoma | [1] |
| DHL4 | Diffuse Large B-cell Lymphoma | [1] |
| OCI-LY10 | Diffuse Large B-cell Lymphoma | [1] |
| H929 | Multiple Myeloma | [1] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | [1] |
| HT-1376 | Bladder Carcinoma | [1] |
| Lovo | Colorectal Adenocarcinoma | [1] |
Table 3: Clinical Efficacy in Chronic Hand Eczema (Phase 2b Study)
| Endpoint | Gusacitinib (40 mg) | Gusacitinib (80 mg) | Placebo | Reference(s) |
| mTLSS % decrease from baseline (Week 16) | 49% | 69% (p<0.005 vs placebo) | 33% | [3] |
mTLSS (modified Total Lesion-Symptom Score) is a physician-assessed measure of the severity of skin lesions and symptoms.
Table 4: Clinical Efficacy in Atopic Dermatitis (Phase 2b RADIANT Study)
| Endpoint | Gusacitinib (40 mg, 60 mg, 80 mg) | Placebo | Reference(s) |
| EASI score reduction from baseline | Statistically significant | Not specified | [3] |
| Pruritus reduction | Rapid and statistically significant | Not specified | [3] |
EASI (Eczema Area and Severity Index) is a tool used to measure the extent and severity of atopic eczema.
Experimental Protocols
Detailed, step-by-step experimental protocols for the target validation of gusacitinib are often proprietary and not fully disclosed in publicly available literature. However, based on the published data, the following sections describe the likely methodologies employed in key experiments.
Biochemical Kinase Assays (for IC50 Determination)
Objective: To determine the concentration of gusacitinib required to inhibit the enzymatic activity of target kinases (SYK and JAKs) by 50%.
General Methodology:
-
Reagents: Recombinant human SYK, JAK1, JAK2, JAK3, and TYK2 enzymes; a suitable substrate (e.g., a synthetic peptide); Adenosine-5'-triphosphate (ATP), radiolabeled or with a detection-compatible modification; assay buffer; and gusacitinib at various concentrations.
-
Procedure:
-
The kinase, substrate, and varying concentrations of gusacitinib are incubated together in an appropriate assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
-
The results are plotted as kinase activity versus gusacitinib concentration, and the IC50 value is calculated using non-linear regression analysis.
-
Cellular Proliferation Assays
Objective: To assess the effect of gusacitinib on the growth and viability of cancer cell lines.
General Methodology:
-
Cell Lines: Human cancer cell lines known to be dependent on JAK/SYK signaling, such as DHL6, DHL4, OCI-LY10, H929, Pfeiffer, HT-1376, and Lovo, are used.[1]
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere and grow for a specified period.
-
The cells are then treated with a range of concentrations of gusacitinib or a vehicle control (e.g., DMSO).
-
After a defined incubation period (typically 48-72 hours), cell viability or proliferation is assessed using one of several standard assays:
-
MTT or XTT assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
BrdU incorporation assay: Measures DNA synthesis in proliferating cells.
-
-
The results are expressed as the percentage of viable cells compared to the vehicle-treated control, and the GI50 (concentration for 50% growth inhibition) or IC50 is calculated.
-
In Vivo Animal Models
Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of gusacitinib in a living organism.
General Methodology for a Xenograft Model (e.g., Multiple Myeloma H929 Xenograft):
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of human tumor cells.
-
Procedure:
-
H929 multiple myeloma cells are injected subcutaneously into the flanks of the mice.[1]
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into treatment and control groups.
-
Gusacitinib is administered orally at various doses, while the control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry to assess target inhibition).
-
Efficacy is determined by comparing the tumor growth in the treated groups to the control group.
-
General Methodology for a Disease Model (e.g., Human Erythroleukemia (HEL) Mouse Model):
-
Animal Model: An appropriate mouse strain is used, and human erythroleukemia cells (HEL) are implanted.[4]
-
Procedure:
-
The study design would likely involve monitoring a specific disease-related endpoint, such as the onset of hind limb paralysis, which was a noted outcome in a gusacitinib study.[4]
-
Treatment with gusacitinib or a vehicle would be initiated before or after the establishment of the disease.
-
The time to the pre-defined endpoint would be recorded for each animal.
-
The efficacy of gusacitinib is assessed by its ability to delay the onset of the disease endpoint compared to the control group.
-
Clinical Trial Biomarker Analysis
Objective: To assess the in vivo mechanism of action of gusacitinib in human subjects and to identify biomarkers of response.
General Methodology (from Atopic Dermatitis Clinical Trial NCT03139981):
-
Sample Collection: Blood and skin biopsy samples are collected from patients at baseline and at various time points during treatment.[5]
-
Pharmacokinetic Analysis: Blood samples are analyzed to determine the concentration of gusacitinib over time.[5]
-
Pharmacodynamic and Exploratory Biomarker Analysis:
-
Skin Biopsies: Gene and protein expression analysis can be performed on skin biopsies to assess the modulation of inflammatory pathways. This may involve techniques such as:
-
Quantitative Polymerase Chain Reaction (qPCR): To measure the expression of specific genes related to inflammation and skin barrier function.
-
Immunohistochemistry (IHC): To visualize the presence and localization of specific proteins in the skin tissue.
-
RNA sequencing (RNA-Seq): To get a comprehensive view of the changes in the transcriptome of the skin.
-
-
Blood Samples: Blood samples can be analyzed for a variety of biomarkers, including:
-
Cytokine levels: Using techniques like enzyme-linked immunosorbent assay (ELISA) or multiplex assays to measure the levels of key inflammatory cytokines.
-
Immune cell populations: Using flow cytometry to analyze changes in the frequency and activation state of different immune cell subsets.
-
-
Visualizations
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ASN002, a Novel Dual SYK/JAK Inhibitor, Demonstrates Strong Efficacy in a Rat Model of Collagen-Induced Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 3. Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor Gusacitinib (ASN002) in Patients with Chronic Hand Eczema: Rapid and Significant Improvement Demonstrated - BioSpace [biospace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Gusacitinib: A Technical Deep Dive into its Dual SYK/JAK Inhibitory Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gusacitinib (formerly ASN002) is an orally bioavailable small molecule inhibitor that uniquely targets both Spleen Tyrosine Kinase (SYK) and the Janus Kinase (JAK) family.[1][2] This dual inhibitory action positions gusacitinib as a promising therapeutic agent for a range of inflammatory and autoimmune diseases, particularly dermatological conditions like atopic dermatitis and chronic hand eczema. This technical guide provides a comprehensive overview of the mechanism of action of gusacitinib, supported by preclinical data, clinical trial findings, and detailed experimental methodologies.
Introduction: The Rationale for Dual SYK/JAK Inhibition
Inflammatory diseases are often driven by complex signaling networks involving multiple cytokines and immune cell types. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade for numerous cytokines implicated in inflammation and immunity.[3] The JAK family of enzymes, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in mediating the cellular responses to these cytokines.
Simultaneously, SYK is a key mediator of signal transduction downstream of various immunoreceptors, including B-cell receptors, Fc receptors, and integrins. Its activation in immune cells such as B cells, mast cells, macrophages, and neutrophils leads to the release of pro-inflammatory mediators. By targeting both the JAK and SYK pathways, gusacitinib offers a multi-pronged approach to modulating the immune response, potentially leading to enhanced efficacy compared to single-pathway inhibitors.
Mechanism of Action: Dual Inhibition of SYK and JAK
Gusacitinib functions as a potent, ATP-competitive inhibitor of both SYK and the JAK family of kinases.
Target Kinase Inhibition Profile
Preclinical biochemical assays have demonstrated that gusacitinib inhibits SYK and all four members of the JAK family with high potency. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Kinase | IC50 (nM) |
| SYK | 5 |
| JAK1 | 46 |
| JAK2 | 4 |
| JAK3 | 11 |
| TYK2 | 8 |
| Table 1: In vitro inhibitory activity of gusacitinib against target kinases.[4][5] |
Signaling Pathway Inhibition
The dual inhibitory action of gusacitinib effectively blocks two major signaling axes in the immune system.
The JAK-STAT pathway is initiated by the binding of cytokines to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes. Gusacitinib's inhibition of JAK1, JAK2, JAK3, and TYK2 disrupts this cascade, thereby blocking the signaling of a wide array of pro-inflammatory cytokines.
Figure 1: Inhibition of the JAK-STAT signaling pathway by gusacitinib.
SYK is activated downstream of immunoreceptors that possess Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). Upon ligand binding, these receptors are phosphorylated, leading to the recruitment and activation of SYK. Activated SYK then initiates a signaling cascade that results in the activation of downstream effectors, such as PLCγ and PI3K, ultimately leading to cellular responses like degranulation, phagocytosis, and cytokine production. Gusacitinib's inhibition of SYK blocks these ITAM-mediated signals in various immune cells.
Figure 2: Inhibition of the SYK signaling pathway by gusacitinib.
Clinical Development and Efficacy
Gusacitinib has been evaluated in several clinical trials, primarily for the treatment of moderate-to-severe atopic dermatitis and chronic hand eczema.
Atopic Dermatitis
A Phase 1b, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of gusacitinib in 36 adult patients with moderate-to-severe atopic dermatitis.[6]
| Treatment Group | N | EASI-50 Responders (%) |
| Placebo | 9 | 22% |
| Gusacitinib 20 mg | 9 | 20% |
| Gusacitinib 40 mg | 9 | 100% (p=0.003 vs placebo) |
| Gusacitinib 80 mg | 9 | 83% (p=0.03 vs placebo) |
| Table 2: Efficacy of gusacitinib in atopic dermatitis at Day 29.[7] |
Chronic Hand Eczema
A Phase 2b, randomized, double-blind, placebo-controlled study assessed the efficacy and safety of gusacitinib in 97 adult patients with moderate-to-severe chronic hand eczema.[8][9]
| Endpoint (at Week 16) | Placebo (N=32) | Gusacitinib 40 mg (N=32) | Gusacitinib 80 mg (N=33) |
| Mean % change from baseline in mTLSS | -33.5% | -49.0% | -69.5% (p<0.005 vs placebo) |
| % of patients with PGA of 0 or 1 | 6.3% | 21.2% | 31.3% (p<0.05 vs placebo) |
| Mean % change from baseline in HECSI | -21.7% | -51.4% (p=0.05 vs placebo) | -73.3% (p<0.001 vs placebo) |
| Table 3: Efficacy of gusacitinib in chronic hand eczema at Week 16.[10] |
Safety and Tolerability
Across clinical trials, gusacitinib has been generally well-tolerated. The most commonly reported adverse events were mild to moderate and included upper respiratory tract infections, headache, and nausea.[10]
Experimental Protocols
Detailed experimental protocols for the preclinical characterization of gusacitinib are not extensively published. However, based on standard methodologies for kinase inhibitor profiling, the following outlines the likely experimental workflows.
In Vitro Kinase Inhibition Assays (Biochemical)
The IC50 values for gusacitinib against SYK and JAK family kinases were likely determined using in vitro kinase assays. A generalized protocol for such an assay is as follows:
Figure 3: Generalized workflow for an in vitro kinase inhibition assay.
Methodology:
-
Preparation of Reagents: Recombinant human SYK, JAK1, JAK2, JAK3, and TYK2 enzymes are purified. A specific peptide or protein substrate for each kinase is prepared. ATP, often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or in a system coupled to a reporter (e.g., ADP-Glo™ Kinase Assay), is used. Gusacitinib is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and gusacitinib are pre-incubated in a reaction buffer. The reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection of Phosphorylation: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, the phosphorylated substrate is separated (e.g., by capture on a filter membrane), and the radioactivity is measured using a scintillation counter. For non-radioactive methods, a detection reagent is added that generates a luminescent or fluorescent signal proportional to the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: The kinase activity at each gusacitinib concentration is expressed as a percentage of the activity in the absence of the inhibitor. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cellular Assays
To assess the functional activity of gusacitinib in a cellular context, various assays are employed. These assays measure the effect of the compound on specific signaling pathways and cellular responses.
Example: Cytokine-Induced STAT Phosphorylation Assay
This assay would be used to determine the potency of gusacitinib in inhibiting JAK-STAT signaling in a cellular environment.
Methodology:
-
Cell Culture: A human cell line that expresses the relevant cytokine receptors and JAK/STAT proteins (e.g., peripheral blood mononuclear cells, or a specific immune cell line) is cultured.
-
Compound Treatment: Cells are pre-incubated with various concentrations of gusacitinib for a defined period.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2 for JAK1/3, IFN-γ for JAK1/2) to activate the JAK-STAT pathway.
-
Cell Lysis and Protein Analysis: After stimulation, the cells are lysed, and the phosphorylation of a specific STAT protein (e.g., pSTAT5 for IL-2, pSTAT1 for IFN-γ) is measured using techniques such as Western blotting, ELISA, or flow cytometry with phospho-specific antibodies.
-
Data Analysis: The level of STAT phosphorylation at each gusacitinib concentration is normalized to the stimulated control (no inhibitor). The IC50 value is then calculated from the resulting dose-response curve.
Conclusion
Gusacitinib's novel dual inhibitory mechanism targeting both SYK and the JAK family of kinases provides a robust and broad-spectrum approach to modulating the inflammatory response. Preclinical data demonstrate its high potency against these key signaling molecules, and clinical trials have shown promising efficacy and a manageable safety profile in the treatment of inflammatory skin diseases. The multi-pathway inhibition offered by gusacitinib holds significant potential for treating a wide range of complex autoimmune and inflammatory conditions. Further clinical development and research will continue to elucidate the full therapeutic potential of this innovative molecule.
References
- 1. Gusacitinib - Wikipedia [en.wikipedia.org]
- 2. Gusacitinib - Asana BioSciences - AdisInsight [adisinsight.springer.com]
- 3. Gusacitinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Systematic Review on the Efficacy and Safety of Oral Janus Kinase Inhibitors for the Treatment of Atopic Dermatitis [frontiersin.org]
- 7. The oral Janus kinase/spleen tyrosine kinase inhibitor ASN002 demonstrates efficacy and improves associated systemic inflammation in patients with moderate-to-severe atopic dermatitis: results from a randomized double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asana BioSciences’ JAK/SYK Inhibitor Performs Well in Phase 2b Study of Hand Eczema - - PracticalDermatology [practicaldermatology.com]
- 9. asanabio.com [asanabio.com]
- 10. Oral spleen tyrosine kinase/Janus Kinase inhibitor gusacitinib for the treatment of chronic hand eczema: Results of a randomized phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Gusacitinib Hydrochloride: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gusacitinib Hydrochloride (formerly ASN002) is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAKs).[1][2][3] Its targeted mechanism of action has positioned it as a promising therapeutic candidate for a range of inflammatory and autoimmune disorders, as well as certain hematological cancers.[1][3][4] This technical guide provides an in-depth overview of the chemical properties and stability of this compound, intended to support research and development efforts in the scientific community.
Chemical Properties
This compound is a synthetic organic compound belonging to the class of phenylpiperidines.[5] The hydrochloride salt form enhances the solubility and bioavailability of the active pharmaceutical ingredient.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(1-(4-((4-(4-hydroxypiperidin-1-yl)phenyl)amino)-5-oxo-5,6-dihydropyrimido[4,5-d]pyridazin-2-yl)piperidin-4-yl)acetonitrile hydrochloride | [6][7] |
| CAS Number | 2228989-14-6 | [1][6][7] |
| Molecular Formula | C24H29ClN8O2 | [6] |
| Molecular Weight | 497.00 g/mol | [6][7] |
| Appearance | Not specified in publicly available data. Typically a white to off-white solid. | |
| Solubility | Soluble in DMSO (100 mg/mL).[8] Insoluble in water and ethanol.[9] | [8][9] |
In Vitro Inhibitory Activity
Gusacitinib is a potent inhibitor of both SYK and multiple JAK family kinases. The half-maximal inhibitory concentrations (IC50) are detailed in the following table.
| Target Kinase | IC50 (nM) | Reference |
| SYK | 5 | [1][4] |
| JAK1 | 46 | [1][4] |
| JAK2 | 4 | [1][4] |
| JAK3 | 11 | [1][4] |
| TYK2 | 8 | [1][4] |
Signaling Pathway Inhibition
Gusacitinib exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and cell proliferation.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors implicated in inflammatory and autoimmune diseases.[10] Gusacitinib inhibits JAK1, JAK2, JAK3, and TYK2, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription of inflammatory mediators.
SYK Signaling Pathway
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling of immunoreceptors in various hematopoietic cells, including B-cells, mast cells, and macrophages.[5] By inhibiting SYK, Gusacitinib can modulate immune responses mediated by these cells.
Stability
Detailed stability data for this compound, such as melting point, boiling point, and specific degradation products, are not extensively available in the public domain. However, general stability and storage guidelines can be inferred from supplier information and the nature of similar chemical compounds.
Storage and Handling
For long-term storage, this compound should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[6] The compound is noted to be stable for several weeks under normal shipping conditions.[6]
Forced Degradation Studies
While specific forced degradation studies for Gusacitinib are not published, such studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. Based on studies of other kinase inhibitors, potential degradation pathways for this compound under stress conditions (acidic, basic, oxidative, photolytic, and thermal) could involve hydrolysis of the amide and cyano groups or oxidation of the pyrimidine ring.[11][12][13]
Experimental Protocols
The following are representative protocols for key assays relevant to the characterization of this compound. These are generalized methods and may require optimization for specific laboratory conditions.
Kinase Inhibition Assay (General Protocol)
This protocol provides a framework for determining the IC50 of Gusacitinib against SYK and JAK kinases. Assays are typically performed in a 96-well or 384-well plate format.
Methodology:
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate, ATP, and serial dilutions of this compound in an appropriate assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[2]
-
Inhibitor and Kinase Addition: Add the Gusacitinib dilutions to the wells of a microplate, followed by the kinase solution.
-
Pre-incubation: Allow the inhibitor and kinase to pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (typically 30°C or 37°C) for a specified time (e.g., 30-60 minutes).[14]
-
Reaction Termination and Signal Detection: Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as:
-
Luminescence-based assays (e.g., Kinase-Glo®, ADP-Glo™): These assays measure the amount of ATP remaining or ADP produced.[2][5][14]
-
Fluorescence-based assays: These can involve fluorescently labeled substrates or antibodies.[15]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method is a robust and sensitive way to measure kinase activity.[16]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each Gusacitinib concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Stability-Indicating RP-HPLC Method (General Protocol)
This protocol outlines a general approach for developing a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound, based on established methods for other kinase inhibitors.[17][18][19]
Methodology:
-
Chromatographic System:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[20]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[17][18] The pH of the aqueous phase should be optimized for the best peak shape and resolution.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.[17]
-
Detection: UV detection at a wavelength where Gusacitinib has significant absorbance (e.g., 220-280 nm).[17]
-
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of mobile phase components) and dilute to the desired concentration for analysis.
-
Forced Degradation:
-
Acidic and Basic Hydrolysis: Expose the drug solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature or elevated temperatures.[13]
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H2O2).[13]
-
Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 80°C).[20]
-
Photolytic Degradation: Expose the drug solution or solid to UV light.[12]
-
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[17][18] The method is considered stability-indicating if it can effectively separate the intact drug from all degradation products.
Conclusion
This compound is a promising dual SYK/JAK inhibitor with well-defined chemical properties and in vitro activity. While detailed public information on its stability is limited, standard methodologies can be applied to assess its degradation profile and ensure its quality and integrity in research and pharmaceutical development. The information and protocols provided in this guide serve as a valuable resource for scientists working with this compound.
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promega.com [promega.com]
- 6. medkoo.com [medkoo.com]
- 7. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. abcam.cn [abcam.cn]
- 16. researchgate.net [researchgate.net]
- 17. A Stability Indicating Method Development and Validation for Separation of Process Related Impurities and Characterization of Unknown Impurities of Tyrosine Kinase Inhibitor Ibrutinib Using QbD Approach by RP-HPLC, NMR Spectroscopy and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. akjournals.com [akjournals.com]
- 20. researchgate.net [researchgate.net]
Gusacitinib (ASN-002): A Dual JAK/SYK Inhibitor for Dermatitis - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gusacitinib (formerly ASN-002) is an investigational, orally administered small molecule that acts as a dual inhibitor of the Janus kinase (JAK) family and spleen tyrosine kinase (SYK).[1][2] This technical guide provides a comprehensive overview of Gusacitinib's mechanism of action, preclinical and clinical data in dermatitis, and detailed experimental methodologies.
Mechanism of Action
Gusacitinib is a potent, dual inhibitor of both the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) and SYK.[3] This dual inhibition allows Gusacitinib to modulate both innate and adaptive immune responses implicated in the pathogenesis of atopic dermatitis and other inflammatory skin conditions. The JAK-STAT pathway is a critical signaling cascade for numerous pro-inflammatory cytokines, and its inhibition by Gusacitinib leads to a broad suppression of the inflammatory response.[4]
The IC50 values for Gusacitinib are as follows:
| Kinase | IC50 (nM) |
| SYK | 5 |
| JAK1 | 46 |
| JAK2 | 4 |
| JAK3 | 11 |
| TYK2 | 8 |
Signaling Pathway
The pathogenesis of atopic dermatitis involves a complex interplay of immune cells and cytokines. The JAK-STAT and SYK signaling pathways are central to this process. Gusacitinib's dual-inhibitory action disrupts these pathways.
Clinical Trials in Dermatitis
Gusacitinib has been evaluated in Phase 1 and Phase 2 clinical trials for both atopic dermatitis and chronic hand eczema.
Atopic Dermatitis
A Phase 1b, randomized, double-blind, placebo-controlled study (NCT03139981) evaluated the safety, tolerability, and preliminary efficacy of Gusacitinib in adults with moderate-to-severe atopic dermatitis.[5][6] A subsequent Phase 2b study, known as the RADIANT trial (NCT03531957), further assessed its efficacy and safety.[3][5]
Phase 1b Study (NCT03139981) - Efficacy Results at Day 28 [5]
| Outcome | Placebo (n=9) | Gusacitinib 20 mg (n=9) | Gusacitinib 40 mg (n=9) | Gusacitinib 80 mg (n=9) |
| EASI-50 (% Responders) | 22% | 20% | 100% | 83% |
| EASI-75 (% Responders) | 22% | 0% | 71% | 33% |
Phase 2b RADIANT Study (NCT03531957) - Topline Results at Week 12 [5]
| Outcome | Placebo | Gusacitinib 60 mg | Gusacitinib 80 mg |
| Primary Endpoint: EASI Score Reduction | - | Statistically Significant Reduction | Statistically Significant Reduction |
| Key Secondary Endpoint: NRS Reduction ≥4 points | - | Statistically Significant | Statistically Significant |
Chronic Hand Eczema
A Phase 2b, randomized, double-blind, placebo-controlled study (NCT03728504) assessed the efficacy and safety of Gusacitinib in adults with moderate-to-severe chronic hand eczema.[3][7]
Phase 2b Study (NCT03728504) - Efficacy Results at Week 16 [3][7][8]
| Outcome | Placebo | Gusacitinib 40 mg | Gusacitinib 80 mg |
| Mean % Decrease in mTLSS from Baseline | 33.5% | 49.0% | 69.5% (p<0.005 vs placebo) |
| % of Patients Achieving PGA of 0 or 1 | 6.3% | - | 31.3% (p<0.05 vs placebo) |
| Mean % Decrease in HECSI from Baseline | 21.7% | - | 73.3% (p<0.001 vs placebo) |
| Improvement in mTLSS Pruritus Sub-score | - | 50% | 66% |
Experimental Protocols
Clinical Trial Methodology (General Overview)
The clinical trials for Gusacitinib in dermatitis followed a generally similar workflow.
References
- 1. Gusacitinib - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor Gusacitinib (ASN002) in Patients with Chronic Hand Eczema: Rapid and Significant Improvement Demonstrated - BioSpace [biospace.com]
- 4. Gusacitinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Therapeutic New Era for Atopic Dermatitis: Part 2. Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Systematic Review on the Efficacy and Safety of Oral Janus Kinase Inhibitors for the Treatment of Atopic Dermatitis [frontiersin.org]
- 7. Oral spleen tyrosine kinase/Janus Kinase inhibitor gusacitinib for the treatment of chronic hand eczema: Results of a randomized phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dermatologytimes.com [dermatologytimes.com]
Gusacitinib Hydrochloride: A Dual JAK/SYK Inhibitor for Autoimmune and Inflammatory Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of gusacitinib hydrochloride (formerly ASN002), an investigational oral, dual inhibitor of the Janus kinase (JAK) family and spleen tyrosine kinase (SYK). It details the mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and visualizes the underlying biological pathways and study designs. This guide is intended for researchers, scientists, and drug development professionals exploring novel therapeutic agents in the autoimmune space.
Core Mechanism of Action
Gusacitinib is a potent, orally administered small molecule that functions as a pan-JAK and SYK inhibitor.[1] Autoimmune and inflammatory diseases often involve complex pathogenesis driven by multiple cytokines and immune cell interactions.[2] Gusacitinib's dual-inhibition mechanism allows it to simultaneously target several key signaling pathways implicated in these conditions.[2]
-
Janus Kinase (JAK) Inhibition : The JAK family—comprising JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2)—are critical intracellular enzymes that mediate signaling for a wide array of cytokines and growth factors.[2] By inhibiting these kinases, gusacitinib effectively modulates the signaling of pro-inflammatory cytokines involved in the Th1, Th2, Th17, and Th22 pathways, which are central to the pathogenesis of diseases like atopic dermatitis and eczema.[2][3]
-
Spleen Tyrosine Kinase (SYK) Inhibition : SYK is a crucial mediator of immunoreceptor signaling in various immune cells, including B cells, mast cells, macrophages, and neutrophils. SYK activation leads to the release of inflammatory cytokines and other mediators. Furthermore, SYK plays a role in IL-17 receptor signaling in keratinocytes, affecting their proliferation and differentiation.[2]
By targeting both JAK and SYK, gusacitinib offers a multi-pathway approach, targeting both the immune cells and epithelial cells that drive the pathophysiology of complex inflammatory diseases.[2] In vitro studies have quantified its inhibitory activity.
| Target Kinase | IC₅₀ (nM) |
| SYK | 5 |
| JAK1 | 46 |
| JAK2 | 4 |
| JAK3 | 11 |
| TYK2 | 8 |
| Source: MedchemExpress.[4] |
Signaling Pathway Inhibition
The diagram below illustrates the dual inhibitory action of Gusacitinib on the JAK-STAT and SYK signaling pathways.
Clinical Development and Efficacy
Gusacitinib is being investigated for several autoimmune conditions, with the most advanced studies in dermatology.[5] It has completed Phase 2 trials for chronic hand eczema (CHE) and atopic dermatitis (AD).[5][6]
Phase 2b Study in Chronic Hand Eczema (NCT03728504)
A randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of gusacitinib in 97 adult patients with moderate-to-severe CHE refractory to corticosteroid therapy.[2][7] Patients were randomized (1:1:1) to receive placebo, 40 mg gusacitinib, or 80 mg gusacitinib once daily.[7] The primary analysis was conducted at week 16.
Table 2.1: Efficacy Results at Week 16 in Chronic Hand Eczema
| Endpoint | Placebo (n≈32) | Gusacitinib 40 mg (n≈32) | Gusacitinib 80 mg (n≈33) | P-value (80 mg vs. Placebo) |
|---|---|---|---|---|
| % Decrease in mTLSS¹ (Primary) | 33.5% | 49.0% | 69.5% | < 0.005 |
| % Decrease in HECSI² | 21.7% | N/A | 73.3% | < 0.001 |
| PGA³ of 'Clear' or 'Almost Clear' | 6.3% | 21.2% | 31.3% | < 0.05 |
| % Improvement in Pruritus Score | 29.8% | 50.0% | 65.7% | N/A |
¹modified Total Lesion-Symptom Score. ²Hand Eczema Severity Index. ³Physician's Global Assessment. Sources:[7][8][9][10]
Significant improvements in efficacy endpoints were observed as early as week 2 and were sustained throughout the study period.[7]
Phase 1b Study in Atopic Dermatitis
A Phase 1b randomized, double-blind, placebo-controlled study assessed gusacitinib in 36 adult patients with moderate-to-severe atopic dermatitis.[11][12] Patients were randomized 3:1 to receive 20 mg, 40 mg, or 80 mg of gusacitinib or a placebo once daily for 28 days.[11][12]
Table 2.2: Efficacy Results at Day 28 in Atopic Dermatitis
| Endpoint | Placebo (n=9) | Gusacitinib 20 mg (n=9) | Gusacitinib 40 mg (n=9) | Gusacitinib 80 mg (n=9) |
|---|---|---|---|---|
| % of Patients Achieving EASI-50¹ | 22% | 20% | 100% | 83% |
¹At least a 50% reduction in the Eczema Area and Severity Index. Source:[11]
The study also found that gusacitinib treatment led to a reduction in serum levels of Th2 cytokines and chemokines, such as IL-13 and CCL17.[11]
Safety and Tolerability Profile
Across clinical studies involving over 400 subjects, gusacitinib has been generally well-tolerated.[2][3]
-
Common Adverse Events : The most frequently reported treatment-emergent adverse events were mild to moderate and included upper respiratory tract infection, headache, nausea, and nasopharyngitis.[2][7][9]
-
Serious Adverse Events : In the Phase 2b CHE study, no instances of pulmonary embolism, opportunistic infections, malignancies, or major adverse cardiovascular events (MACE) were reported.[2][3]
Experimental Protocols
Protocol for Phase 2b Chronic Hand Eczema Study (Adapted from NCT03728504)
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][7]
-
Patient Population : Adults (97 subjects) with a diagnosis of moderate-to-severe chronic hand eczema for over 6 months, refractory to potent topical or systemic corticosteroids.[10] Key inclusion criteria included a Physician's Global Assessment (PGA) score of 3 (moderate) or 4 (severe).[10]
-
Intervention : Patients were randomized in a 1:1:1 ratio to one of three arms:
-
Gusacitinib 40 mg, oral, once daily.
-
Gusacitinib 80 mg, oral, once daily.
-
Placebo, oral, once daily.
-
-
Duration : A 12-week treatment period (Part A), followed by an extension period (Part B) through week 32 where all patients received gusacitinib.[7][9]
-
Primary Endpoint : Percent change from baseline in the modified Total Lesion-Symptom Score (mTLSS) at week 16.[10]
-
Secondary Endpoints : Included the proportion of patients achieving a PGA score of 0 ('clear') or 1 ('almost clear'), change in the Hand Eczema Severity Index (HECSI), and change in pruritus scores.[7]
The workflow for this clinical trial is visualized below.
Conclusion and Future Directions
This compound has demonstrated a promising efficacy and safety profile in mid-stage clinical trials for chronic hand eczema and atopic dermatitis.[7][12] Its novel dual-inhibition mechanism targeting both JAK and SYK pathways provides a broad-spectrum approach to modulating the complex inflammatory cascades underlying these diseases.[2][3] The rapid onset of action and significant improvement in patient-reported outcomes like pruritus highlight its potential as a valuable therapeutic option.[10]
Further investigation in Phase 3 trials is warranted to confirm these findings in larger patient populations and to continue monitoring long-term safety.[7] The broad mechanism of action also suggests potential utility across a wider range of autoimmune and inflammatory conditions, including systemic lupus erythematosus and rheumatoid arthritis, which are areas for future research.[2]
References
- 1. Gusacitinib - Wikipedia [en.wikipedia.org]
- 2. Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor Gusacitinib (ASN002) in Patients with Chronic Hand Eczema: Rapid and Significant Improvement Demonstrated - BioSpace [biospace.com]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gusacitinib - Asana BioSciences - AdisInsight [adisinsight.springer.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Oral spleen tyrosine kinase/Janus Kinase inhibitor gusacitinib for the treatment of chronic hand eczema: Results of a randomized phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. livderm.org [livderm.org]
- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 11. Janus kinase inhibitors for the therapy of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Systematic Review on the Efficacy and Safety of Oral Janus Kinase Inhibitors for the Treatment of Atopic Dermatitis [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Preparing Gusacitinib Hydrochloride Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gusacitinib (also known as ASN-002) is a potent, orally active dual inhibitor of the Spleen Tyrosine Kinase (SYK) and the Janus Kinase (JAK) family, which includes JAK1, JAK2, JAK3, and TYK2.[1][2][3][4] By targeting these critical nodes in cytokine signaling pathways, Gusacitinib effectively modulates the inflammatory responses implicated in various autoimmune and immunological diseases.[4] Its mechanism of action involves the suppression of key inflammatory pathways, making it a subject of significant interest in research for conditions like chronic hand eczema and atopic dermatitis.[1][5][6]
Proper preparation of a Gusacitinib Hydrochloride stock solution is a critical first step for accurate and reproducible in vitro and in vivo experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution due to the compound's high solubility in it.[2][7] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Data
A summary of this compound's relevant properties is presented below. This data is essential for accurate calculations and solution preparation.
| Property | Value |
| Synonyms | ASN-002 Hydrochloride |
| Molecular Formula | C₂₄H₂₈N₈O₂ · HCl |
| Molecular Weight | 496.99 g/mol |
| CAS Number | 2228989-14-6[1] |
| Appearance | Powder |
| Solubility in DMSO | ≥ 92 mg/mL (199.76 mM)[2]. Note: Solubility can be affected by the purity and water content of the DMSO.[2] Use fresh, anhydrous DMSO. |
| Storage (Powder) | Store at -20°C for up to 3 years.[8] |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8] |
Mechanism of Action: Inhibition of the JAK/STAT Pathway
Gusacitinib exerts its therapeutic effect by inhibiting the JAK/STAT signaling pathway, a crucial communication route for numerous cytokines and growth factors involved in inflammation and immunity.[5] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate gene expression. Gusacitinib blocks the kinase activity of JAKs, thereby preventing STAT phosphorylation and downstream inflammatory gene transcription.
Caption: Gusacitinib inhibits the JAK/STAT signaling pathway.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Optional: Sonicator water bath
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a commonly used 10 mM stock solution.
Caption: Workflow for preparing Gusacitinib HCl stock solution.
Step-by-Step Procedure:
-
Preparation: Before starting, allow the this compound powder vial to equilibrate to room temperature to prevent condensation. Ensure you are working in a clean environment and using appropriate personal protective equipment (PPE).
-
Weighing: Carefully weigh 4.97 mg of this compound powder using a calibrated analytical balance. Transfer the powder to a sterile tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the powder. Using fresh DMSO that has not been exposed to moisture is crucial for optimal solubility.[2]
-
Dissolution: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. If dissolution is slow or particulates are visible, sonicate the solution in a water bath for 5-10 minutes.[8] Gentle warming (up to 37°C) can also be applied if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile cryovials. The volume of the aliquots should be based on your typical experimental needs.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. When properly stored, the solution should be stable for several months.
Molarity Calculation Quick Reference
To prepare stock solutions of different concentrations, use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight (496.99 g/mol ) / 1000
| Desired Concentration | Mass for 1 mL Stock |
| 1 mM | 0.50 mg |
| 5 mM | 2.48 mg |
| 10 mM | 4.97 mg |
| 20 mM | 9.94 mg |
| 50 mM | 24.85 mg |
Protocol 2: Preparing Working Solutions for Cell-Based Assays
When preparing working solutions for cell culture experiments, it is critical to minimize the final DMSO concentration to avoid cellular toxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.1-0.5%.[8]
-
Intermediate Dilution (Optional but Recommended): It is often best to perform an intermediate dilution of the concentrated DMSO stock in DMSO before the final dilution into an aqueous buffer or cell culture medium. This helps prevent the compound from precipitating out of the solution.
-
Final Dilution: Slowly add the DMSO stock solution (or intermediate dilution) to your cell culture medium or buffer while gently mixing. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.
-
Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used for the compound treatment.
Safety and Handling Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Gusacitinib - Wikipedia [en.wikipedia.org]
- 4. Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor Gusacitinib (ASN002) in Patients with Chronic Hand Eczema: Rapid and Significant Improvement Demonstrated - BioSpace [biospace.com]
- 5. Gusacitinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Oral spleen tyrosine kinase/Janus Kinase inhibitor gusacitinib for the treatment of chronic hand eczema: Results of a randomized phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.selleckchem.com [file.selleckchem.com]
Gusacitinib Hydrochloride: Application Notes and Protocols for Use in Human Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gusacitinib hydrochloride, also known as ASN-002, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Spleen Tyrosine Kinase (SYK) and the Janus Kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2).[1][2][3] Both SYK and JAK kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival.[1][4] Dysregulation of these pathways is a hallmark of various hematological malignancies. Gusacitinib has demonstrated anti-proliferative activity in a range of human cancer cell lines, including the diffuse large B-cell lymphoma (DLBCL) line DHL6 and the multiple myeloma line H929.[2][3] This document provides detailed application notes and protocols for the use of this compound in these and other relevant cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects by simultaneously blocking the enzymatic activity of SYK and JAK kinases.[1]
-
SYK Inhibition: In B-cell malignancies, SYK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is often constitutively active and drives cell proliferation and survival.[1]
-
JAK Inhibition: The JAK family of kinases mediates signaling from cytokine receptors, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] Constitutive activation of the JAK/STAT pathway is a common oncogenic driver in many hematological cancers, promoting cell growth and preventing apoptosis.[4]
By inhibiting both SYK and JAKs, gusacitinib effectively disrupts these key oncogenic signaling cascades.
Data Presentation
Biochemical Potency of Gusacitinib
| Target | IC₅₀ (nM) |
| SYK | 5 |
| JAK1 | 46 |
| JAK2 | 4 |
| JAK3 | 11 |
| TYK2 | 8 |
Table 1: In vitro biochemical inhibitory concentrations (IC₅₀) of gusacitinib against target kinases.[2][3]
Anti-proliferative Activity in Human Cancer Cell Lines
While specific GI₅₀ values for DHL6 and H929 cell lines are not publicly available in peer-reviewed literature, preclinical studies have confirmed that this compound exhibits anti-proliferative activity in a broad panel of human cancer cell lines, including DHL6 and H929.[2][3]
Signaling Pathways and Experimental Workflows
Gusacitinib Mechanism of Action in B-cell Malignancies
Experimental Workflow for Assessing Gusacitinib Activity
Experimental Protocols
Cell Culture
-
Cell Lines:
-
DHL6 (ATCC® CRL-2960™) - Diffuse large B-cell lymphoma
-
NCI-H929 (ATCC® CRL-9068™) - Multiple myeloma
-
-
Culture Medium:
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For H929 cells, add 0.05 mM 2-mercaptoethanol.
-
-
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Maintain cell density between 2 x 10⁵ and 1 x 10⁶ viable cells/mL.
-
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted gusacitinib solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well.
-
Gently mix the contents of the wells to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan is fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% inhibition of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard Annexin V/PI staining procedures for flow cytometry.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 5 x 10⁵ cells per well in 2 mL of complete culture medium.
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation (for suspension cells like H929) or by trypsinization followed by centrifugation (for adherent cells, if applicable).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis for Phospho-STAT3
This protocol outlines the detection of phosphorylated STAT3 as a marker of JAK/STAT pathway inhibition.
Materials:
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705), rabbit anti-STAT3, and mouse anti-β-actin.
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total STAT3 and β-actin as loading controls.
-
Quantify the band intensities to determine the relative levels of phospho-STAT3.
Conclusion
This compound is a promising dual SYK/JAK inhibitor with demonstrated anti-proliferative and pro-apoptotic activity in hematological cancer cell lines such as DHL6 and H929. The protocols provided herein offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
Application Notes and Protocols for Gusacitinib Hydrochloride Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gusacitinib hydrochloride (formerly ASN-002) is a potent, orally bioavailable dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAKs).[1] By targeting both SYK and the JAK family (JAK1, JAK2, JAK3, and TYK2), Gusacitinib effectively modulates key signaling pathways implicated in a wide range of autoimmune and inflammatory diseases.[1] These pathways are crucial for the signaling of various pro-inflammatory cytokines and for the function of immune cells. This multipathway approach suggests potential therapeutic utility in conditions such as rheumatoid arthritis and atopic dermatitis.
These application notes provide detailed protocols for evaluating the efficacy of Gusacitinib in established preclinical animal models of rheumatoid arthritis and atopic dermatitis. The included methodologies and data presentation formats are designed to guide researchers in the design and execution of robust in vivo efficacy studies.
Mechanism of Action: Dual Inhibition of JAK/STAT and SYK Signaling
Gusacitinib exerts its anti-inflammatory effects by inhibiting two critical signaling pathways:
-
JAK/STAT Pathway: Janus kinases are intracellular tyrosine kinases that associate with cytokine receptors. Upon cytokine binding, JAKs become activated and phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation, immunity, and hematopoiesis. Gusacitinib's pan-JAK inhibition blocks the signaling of multiple pro-inflammatory cytokines, including those involved in Th1, Th2, Th17, and Th22 pathways.[2]
-
SYK Pathway: Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors, including B-cell receptors (BCRs) and Fc receptors. Activation of SYK in immune cells like B-cells, mast cells, and macrophages leads to the production of inflammatory mediators. In skin, SYK is also involved in IL-17 receptor signaling in keratinocytes, contributing to hyperproliferation and inflammation.[2]
The dual inhibition of both JAK and SYK pathways by Gusacitinib provides a comprehensive approach to mitigating the complex inflammatory cascades underlying autoimmune diseases.
References
Application Notes and Protocols: Flow Cytometry Analysis of Gusacitinib Hydrochloride Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gusacitinib Hydrochloride (formerly ASN-002) is a potent, orally available, dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK).[1][2][3] This dual-targeting mechanism allows Gusacitinib to modulate a broad range of inflammatory and immune responses. By inhibiting both SYK and the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2), Gusacitinib effectively blocks multiple cytokine signaling pathways implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[1][4][5][6][7] These pathways include those mediated by Th1, Th2, Th17, and Th22 cytokines.[5][7]
Flow cytometry is a powerful tool for elucidating the pharmacodynamic effects of kinase inhibitors like Gusacitinib. It enables the precise measurement of target engagement and downstream signaling events at the single-cell level. This document provides detailed application notes and protocols for the flow cytometric analysis of this compound's effects on key signaling pathways.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the enzymatic activity of both SYK and JAKs.[1][2][3] This dual inhibition leads to the suppression of key inflammatory pathways.[1][3] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[4] SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling of various immunoreceptors.[7]
The inhibition of these kinases by Gusacitinib leads to a reduction in the phosphorylation of downstream STAT proteins, which in turn modulates gene transcription and cellular responses such as proliferation, differentiation, and cytokine release.
Quantitative Data
In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) |
| SYK | 5 |
| JAK1 | 46 |
| JAK2 | 4 |
| JAK3 | 11 |
| TYK2 | 8 |
Table 1: In vitro inhibitory concentrations (IC50) of Gusacitinib against target kinases. Data sourced from MedChemExpress.[1][3]
Clinical Efficacy in Chronic Hand Eczema (Phase 2 Study)
| Endpoint | Placebo | Gusacitinib (40 mg) | Gusacitinib (80 mg) |
| mTLSS Decrease at Week 16 (%) | 33.5 | 49.0 | 69.5 (P < 0.005) |
| PGA Improvement at Week 16 (%) | 6.3 | 21.2 | 31.3 (P < 0.05) |
| HECSI Decrease at Week 16 (%) | 21.7 | - | 73.3 (P < 0.001) |
| Patient Global Assessment Improvement at Week 2 (%) | 0 | 33.3 | 28.2 |
| Patient Global Assessment Improvement at Week 16 (%) | 18.8 | 36.4 | 40.7 |
Table 2: Summary of clinical efficacy data from a Phase 2 study of Gusacitinib in patients with chronic hand eczema.[8][9][10] mTLSS: modified Total Lesion-Symptom Score; PGA: Physician's Global Assessment; HECSI: Hand Eczema Severity Index.
Signaling Pathway Diagrams
Caption: Gusacitinib inhibits the JAK/STAT signaling pathway.
Caption: Gusacitinib inhibits the SYK signaling pathway.
Experimental Protocols
Flow Cytometry Analysis of STAT Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
Whole blood collected in EDTA or heparin tubes, or freshly isolated PBMCs
-
Recombinant human cytokines (e.g., IL-6, IFN-α)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Permeabilization Buffer (e.g., BD Perm/Wash™ Buffer)
-
Fluorochrome-conjugated antibodies against:
-
Cell surface markers (e.g., CD3, CD4, CD8, CD19, CD14)
-
Phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5)
-
-
Flow cytometer
Experimental Workflow:
Caption: Workflow for STAT phosphorylation analysis.
Protocol:
-
Cell Preparation:
-
For whole blood analysis, dilute blood 1:1 with RPMI 1640 medium.
-
For PBMC analysis, isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in RPMI 1640 supplemented with 10% FBS.
-
-
Pre-incubation with Gusacitinib:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add this compound at various concentrations (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Stimulation:
-
Add the appropriate cytokine to induce STAT phosphorylation (e.g., 100 ng/mL of IL-6 for pSTAT3, or 100 ng/mL of IFN-α for pSTAT1).[11]
-
Include an unstimulated control for each condition.
-
Incubate for 15-30 minutes at 37°C.
-
-
Fixation:
-
Immediately after stimulation, add an equal volume of Fixation Buffer.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Permeabilization and Staining:
-
Wash the cells twice with PBS.
-
Resuspend the cells in Permeabilization Buffer.
-
Add the fluorochrome-conjugated antibodies against phosphorylated STAT proteins and cell surface markers.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in PBS for flow cytometry acquisition.
-
Acquire data on a properly calibrated flow cytometer.
-
-
Data Analysis:
-
Gate on specific cell populations based on their surface marker expression (e.g., CD4+ T cells, B cells, monocytes).
-
Determine the Median Fluorescence Intensity (MFI) of the pSTAT signal in each cell population.
-
Calculate the percent inhibition of STAT phosphorylation by Gusacitinib relative to the vehicle control.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the cellular effects of this compound using flow cytometry. By analyzing the phosphorylation status of key signaling proteins like STATs, researchers can gain valuable insights into the pharmacodynamics and mechanism of action of this dual SYK/JAK inhibitor. These methods are applicable in both preclinical and clinical research settings to monitor drug activity and patient response. Further studies on treated patients are needed to fully evaluate the clinical value of these flow cytometry panels.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gusacitinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medpagetoday.com [medpagetoday.com]
- 6. Gusacitinib - Wikipedia [en.wikipedia.org]
- 7. Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor Gusacitinib (ASN002) in Patients with Chronic Hand Eczema: Rapid and Significant Improvement Demonstrated - BioSpace [biospace.com]
- 8. livderm.org [livderm.org]
- 9. Oral spleen tyrosine kinase/Janus Kinase inhibitor gusacitinib for the treatment of chronic hand eczema: Results of a randomized phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of the JAK/STAT Pathway with Gusacitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical cellular signaling cascade involved in immunity, inflammation, cell proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Gusacitinib (formerly ASN-002) is a potent, orally available dual inhibitor of Spleen Tyrosine Kinase (SYK) and the Janus Kinase (JAK) family.[2] This application note provides a detailed protocol for utilizing Western blotting to investigate the inhibitory effects of Gusacitinib on the JAK/STAT pathway, specifically focusing on the phosphorylation status of key STAT proteins.
Mechanism of Action: Gusacitinib
Gusacitinib exerts its therapeutic effects by inhibiting the kinase activity of both SYK and JAKs. The JAK family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in the signal transduction of numerous cytokines and growth factors.[2] Upon ligand binding to their respective receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression.[3] Gusacitinib's inhibition of JAKs prevents the phosphorylation and activation of STATs, thereby downregulating the inflammatory and proliferative signals mediated by this pathway.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Gusacitinib (IC50 values)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Gusacitinib against various kinases, demonstrating its potent and broad-spectrum inhibitory activity.
| Kinase | IC50 (nM) |
| SYK | 5 |
| JAK1 | 46 |
| JAK2 | 4 |
| JAK3 | 11 |
| TYK2 | 8 |
[Data sourced from MedchemExpress][2]
Signaling Pathway Diagram
Caption: The JAK/STAT signaling pathway and the inhibitory action of Gusacitinib.
Experimental Protocols
Western Blot Protocol for Assessing Gusacitinib's Effect on STAT Phosphorylation
This protocol is designed to qualitatively and semi-quantitatively assess the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line (e.g., peripheral blood mononuclear cells, specific cancer cell lines) following treatment with Gusacitinib.
1. Materials and Reagents
-
Cell line of interest (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium (e.g., RPMI-1640) and supplements (e.g., fetal bovine serum, penicillin-streptomycin)
-
Cytokine for stimulation (e.g., IL-2, IL-6, IFN-γ, depending on the STAT protein of interest)
-
Gusacitinib (ASN-002)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
Tris-Glycine-SDS running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibodies (diluted in blocking buffer):
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit anti-STAT3
-
Rabbit anti-phospho-STAT5 (Tyr694)
-
Rabbit anti-STAT5
-
Rabbit anti-phospho-STAT1 (Tyr701)
-
Rabbit anti-STAT1
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies (diluted in blocking buffer):
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
2. Experimental Procedure
2.1. Cell Culture and Treatment:
-
Culture cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Pre-treat cells with various concentrations of Gusacitinib (e.g., 0, 10, 50, 100, 500 nM) or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-6 at 20 ng/mL for p-STAT3, IL-2 at 50 ng/mL for p-STAT5) for 15-30 minutes. Non-stimulated cells should be included as a negative control.
2.2. Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
2.3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Include a protein ladder.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
2.4. Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein (e.g., anti-p-STAT3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
2.5. Stripping and Re-probing (Optional but Recommended):
-
To normalize for total protein levels, the membrane can be stripped of the phospho-antibody and re-probed for the total STAT protein and a loading control like β-actin.
-
Incubate the membrane in a stripping buffer (commercially available or self-made) for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with PBS and TBST.
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Incubate with the primary antibody for the total STAT protein, followed by the secondary antibody and detection as described above.
-
Repeat the stripping and re-probing process for the loading control (e.g., β-actin).
3. Data Analysis
Densitometry analysis of the Western blot bands should be performed using image analysis software (e.g., ImageJ). The intensity of the phosphorylated STAT band should be normalized to the intensity of the corresponding total STAT band. The effect of Gusacitinib can be quantified as the percentage of inhibition of STAT phosphorylation compared to the cytokine-stimulated, vehicle-treated control.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of JAK/STAT pathway inhibition.
References
Application of Gusacitinib in Chronic Hand Eczema Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research and clinical investigation of Gusacitinib (formerly ASN002), an oral dual inhibitor of Janus kinase (JAK) and spleen tyrosine kinase (SYK), for the treatment of chronic hand eczema (CHE). This document includes a summary of clinical trial data, detailed experimental protocols, and visualizations of key pathways and processes.
Introduction
Chronic hand eczema is a persistent and inflammatory skin condition with a significant impact on quality of life.[1] The pathogenesis of CHE is complex and can involve various immune pathways, including Th1, Th2, Th17, and Th22.[1][2] Gusacitinib is a pan-JAK inhibitor (JAK1, JAK2, JAK3, and TYK2) and also inhibits SYK, positioning it as a broad-spectrum anti-inflammatory agent.[3][4] This dual-inhibition mechanism targets multiple cytokine signaling pathways involved in the inflammation characteristic of CHE.[1][3][4]
Mechanism of Action
Gusacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines that drive inflammation in atopic dermatitis and other inflammatory skin conditions.[3] By inhibiting the JAK family of enzymes, Gusacitinib blocks the phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent transcription of pro-inflammatory genes. Additionally, the inhibition of SYK modulates immunoreceptor signaling in various immune cells and keratinocytes, further contributing to the reduction of inflammation.[1]
Clinical Efficacy in Chronic Hand Eczema
A Phase 2b, multicenter, double-blind, placebo-controlled study (NCT03728504) evaluated the efficacy and safety of Gusacitinib in 97 adult patients with moderate-to-severe CHE who were refractory to topical corticosteroids.[3][4][5][6]
Patient Demographics and Baseline Characteristics
| Characteristic | Gusacitinib 40 mg | Gusacitinib 80 mg | Placebo |
| Number of Patients | 33 | 32 | 32 |
| Mean Age (years) | ~45 | ~45 | ~45 |
| Severe CHE (PGA ≥ 4) | 54% | 63% | 54% |
| Mean Baseline mTLSS | 13.0-13.5 | 13.0-13.5 | 13.0-13.5 |
| Mean Baseline HECSI | 61-65 | 61-65 | 61-65 |
Data compiled from multiple sources referencing the Phase 2b trial.[1][2]
Primary and Secondary Efficacy Endpoints at Week 16
| Efficacy Endpoint | Gusacitinib 40 mg | Gusacitinib 80 mg | Placebo |
| Mean % Decrease in mTLSS | 49.0% | 69.5% (p<0.005 vs placebo) | 33.5% |
| PGA Improvement (Clear/Almost Clear) | 21.2% | 31.3% (p<0.05 vs placebo) | 6.3% |
| Mean % Decrease in HECSI | 51.4% (p=0.05 vs placebo) | 72.0% (p=0.005 vs placebo) | 20.8% |
| Improvement in mTLSS Pruritus Sub-score | 50% | 66% | Not Reported |
| Patient-Reported Pain Decrease (points) | Not Reported | 2.9 (p<0.05 vs placebo) | 1.38 |
Data sourced from topline results and subsequent publications of the Phase 2b trial.[2][3][5][7][8]
Safety and Tolerability
Gusacitinib was generally well-tolerated in the Phase 2b study.[1][8]
Common Treatment-Emergent Adverse Events
| Adverse Event | Frequency | Severity |
| Upper Respiratory Tract Infection | Most Common | Mild to Moderate |
| Headache | Most Common | Mild to Moderate |
| Nausea | Most Common | Mild to Moderate |
| Nasopharyngitis | Most Common | Mild to Moderate |
No cases of pulmonary embolism, opportunistic infections, malignancies, or major adverse cardiovascular events were reported in the study.[1][3] Asymptomatic elevations in creatinine phosphokinase were observed, which is consistent with the JAK inhibitor class.[2]
Experimental Protocols
Phase 2b Clinical Trial Protocol (NCT03728504)
1. Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[3][5]
2. Patient Population: Adult patients (n=97) with a diagnosis of chronic hand eczema for at least 6 months, a Physician Global Assessment (PGA) score of 3 (moderate) or 4 (severe), and a history of inadequate response to topical corticosteroids.[2][4]
3. Treatment Arms:
- Gusacitinib 40 mg orally, once daily.[5]
- Gusacitinib 80 mg orally, once daily.[5]
- Placebo orally, once daily.[5]
4. Study Duration:
- Part A (12-16 weeks): Double-blind treatment period.[5][8]
- Part B (through week 32): Patients on placebo were switched to Gusacitinib 80 mg. Patients on Gusacitinib continued their assigned dose.[1][5]
- Follow-up: A final visit at week 36.[1]
5. Efficacy Assessments:
- Primary Endpoint: Mean percent change from baseline in the modified Total Lesion Symptom Score (mTLSS) at week 16.[3] The mTLSS assesses six signs of CHE (erythema, desquamation, vesicles, edema, lichenification/hyperkeratosis, and fissures) plus pruritus and pain, with a total possible score of 0-21.[1]
- Secondary Endpoints:
- Proportion of patients achieving a PGA score of 0 (clear) or 1 (almost clear).[1]
- Percent change from baseline in the Hand Eczema Severity Index (HECSI).[5]
- Patient-reported outcomes, including pain.[5]
6. Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
In Vitro Kinase Inhibition Assay (Illustrative Protocol)
This protocol is illustrative and based on standard industry practices for characterizing kinase inhibitors.
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of Gusacitinib against a panel of kinases, including JAK1, JAK2, JAK3, TYK2, and SYK.
2. Materials:
- Recombinant human kinases.
- Substrate peptides.
- ATP.
- Gusacitinib stock solution.
- Assay buffer.
- Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Microplates.
3. Procedure:
- Prepare serial dilutions of Gusacitinib.
- In a microplate, add the kinase, substrate peptide, and Gusacitinib at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure kinase activity using a detection reagent.
- Calculate the percent inhibition for each Gusacitinib concentration.
- Determine the IC50 value by fitting the data to a dose-response curve.
"Prepare_Reagents" [label="Prepare Reagents\n(Kinase, Substrate, ATP)"];
"Serial_Dilution" [label="Serial Dilution of\nGusacitinib"];
"Plate_Setup" [label="Add Kinase, Substrate,\nand Gusacitinib to Plate"];
"Initiate_Reaction" [label="Initiate Reaction\nwith ATP"];
"Incubation" [label="Incubate at Room Temp"];
"Detect_Activity" [label="Detect Kinase Activity"];
"Data_Analysis" [shape=invtrapezium, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Calculate % Inhibition\nand IC50"];
"Prepare_Reagents" -> "Plate_Setup";
"Serial_Dilution" -> "Plate_Setup";
"Plate_Setup" -> "Initiate_Reaction";
"Initiate_Reaction" -> "Incubation";
"Incubation" -> "Detect_Activity";
"Detect_Activity" -> "Data_Analysis";
}
Conclusion
Gusacitinib has demonstrated a rapid onset of action and significant efficacy in reducing the signs and symptoms of moderate-to-severe chronic hand eczema in a Phase 2b clinical trial.[3][4][5] Its dual mechanism of inhibiting both JAK and SYK pathways offers a broad-spectrum approach to targeting the complex inflammatory cascades involved in CHE. The observed safety profile appears favorable, supporting further clinical development. These findings suggest that Gusacitinib could be a promising oral treatment option for patients with CHE who have not responded to topical therapies.[1]
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. medpagetoday.com [medpagetoday.com]
- 3. Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor Gusacitinib (ASN002) in Patients with Chronic Hand Eczema: Rapid and Significant Improvement Demonstrated - BioSpace [biospace.com]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. Oral spleen tyrosine kinase/Janus Kinase inhibitor gusacitinib for the treatment of chronic hand eczema: Results of a randomized phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. livderm.org [livderm.org]
Troubleshooting & Optimization
Gusacitinib Hydrochloride Solubility: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gusacitinib Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration?
Gusacitinib is a potent, orally active dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK)[1][2][3]. It is investigated for various autoimmune disorders and cancers[1][3]. This compound is the salt form of the active compound. Like many kinase inhibitors, gusacitinib is a lipophilic molecule with poor aqueous solubility, which can present challenges in the preparation of stock solutions and formulations for in vitro and in vivo experiments[2][4]. Ensuring complete dissolution is critical for accurate and reproducible experimental results.
Q2: I am seeing precipitation when preparing my this compound solution. What should I do?
Precipitation upon addition of aqueous solutions or during storage is a common issue for poorly soluble compounds. Here are some troubleshooting steps:
-
Ensure you are using the correct solvent: Gusacitinib is practically insoluble in water and ethanol[2]. Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing stock solutions[1][2].
-
Use fresh, high-quality DMSO: DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of gusacitinib[1][2]. Always use newly opened or properly stored anhydrous DMSO.
-
Apply heat and/or sonication: Gentle heating and/or sonication can aid in the dissolution of gusacitinib[1]. Be cautious with temperature to avoid degradation of the compound.
-
Prepare a co-solvent system: For aqueous-based assays or in vivo studies, a co-solvent system is often necessary. Common co-solvents include PEG300, Tween-80, and SBE-β-CD[1]. These help to maintain the solubility of the compound when diluted in an aqueous environment.
Q3: What are the recommended solvents and achievable concentrations for Gusacitinib?
The following table summarizes the reported solubility data for Gusacitinib. Note that the quantitative data is for the gusacitinib free base, but similar solvents are applicable to the hydrochloride salt.
| Solvent/System | Concentration | Notes |
| DMSO | up to 100 mg/mL (217.14 mM) | Ultrasonic assistance may be needed. Use of fresh DMSO is critical[1]. |
| DMSO | 92 mg/mL (199.76 mM) | Moisture-absorbing DMSO reduces solubility[2]. |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL (3.63 mM) | Clear solution achieved. The saturation point is not specified[1]. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL (3.63 mM) | Clear solution achieved. The saturation point is not specified[1]. |
Q4: How can I improve the solubility of this compound for my experiments?
Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like gusacitinib[5][6][7]. These include:
-
Co-solvency: The use of a water-miscible solvent in which the drug is soluble, such as DMSO, PEG300, or ethanol, in combination with an aqueous solution[5][6].
-
Complexation: Utilizing agents like cyclodextrins (e.g., SBE-β-CD) to form inclusion complexes that have enhanced aqueous solubility[1][5].
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility. However, the stability of the compound at different pH values must be considered.
-
Micronization: Reducing the particle size of the solid compound increases the surface area, which can improve the dissolution rate[5][8].
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution[7].
Experimental Protocols
Below are detailed methodologies for preparing Gusacitinib solutions for experimental use, based on published protocols[1].
Protocol 1: Co-solvent Formulation for In Vivo Studies
This protocol yields a clear solution with a gusacitinib concentration of ≥ 1.67 mg/mL.
-
Prepare a stock solution in DMSO: Dissolve gusacitinib in fresh, anhydrous DMSO to a concentration of 16.7 mg/mL.
-
Add PEG300: To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add Tween-80: To the above mixture, add 50 µL of Tween-80 and mix until a clear solution is obtained.
-
Add Saline: Add 450 µL of saline to the mixture to reach a final volume of 1 mL. Mix thoroughly.
Protocol 2: Cyclodextrin-based Formulation for In Vivo Studies
This protocol also yields a clear solution with a gusacitinib concentration of ≥ 1.67 mg/mL.
-
Prepare a stock solution in DMSO: Dissolve gusacitinib in fresh, anhydrous DMSO to a concentration of 16.7 mg/mL.
-
Prepare a 20% SBE-β-CD solution: Dissolve Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline to a final concentration of 20% (w/v).
-
Combine: To 100 µL of the DMSO stock solution, add 900 µL of the 20% SBE-β-CD in saline solution. Mix thoroughly until the solution is clear.
Visual Guides
Gusacitinib Mechanism of Action: Dual SYK/JAK Inhibition
Gusacitinib functions by inhibiting both the Spleen Tyrosine Kinase (SYK) and the Janus Kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2)[1][3][9]. This dual inhibition blocks key inflammatory signaling pathways implicated in various autoimmune and inflammatory conditions[1][3].
Caption: Gusacitinib dually inhibits SYK and JAK signaling pathways.
Troubleshooting Workflow for this compound Solubility Issues
This workflow provides a logical sequence of steps to address common solubility challenges encountered during experimental setup.
Caption: A step-by-step guide to resolving solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.appconnect.in [journal.appconnect.in]
- 9. Gusacitinib - Wikipedia [en.wikipedia.org]
Preventing Gusacitinib Hydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Gusacitinib Hydrochloride in experimental media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your experimental media can compromise the accuracy and reproducibility of your results. This guide provides a step-by-step approach to identify and resolve common causes of precipitation.
Observed Problem: Precipitate forms in the media after adding this compound.
Step 1: Review Stock Solution Preparation
Ensure your this compound stock solution is prepared correctly.
-
Solvent: Use anhydrous, high-purity Dimethyl Sulfoxide (DMSO) to prepare the initial stock solution.[1][2] this compound is highly soluble in DMSO.[1][2]
-
Hygroscopic DMSO: Be aware that DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound.[1][2] Use fresh, unopened DMSO whenever possible.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM). It is generally easier to maintain the solubility of a compound in a high concentration of an organic solvent.
-
Dissolution: If you observe any precipitation in your stock solution, gentle warming (e.g., to 37°C) and/or sonication can be used to aid dissolution.[1]
-
Storage: Store stock solutions at -20°C or -80°C to maintain stability.[1]
Step 2: Optimize the Dilution Method
The way you dilute your stock solution into the aqueous media is critical.
-
Serial Dilutions: Avoid adding the highly concentrated DMSO stock solution directly into your final volume of media. Instead, perform serial dilutions in DMSO first to get closer to your final concentration.
-
Final Dilution: For the final step, add the diluted DMSO stock solution to your pre-warmed media (e.g., 37°C) while vortexing or stirring to ensure rapid and even dispersion.
-
Solvent Percentage: Keep the final concentration of DMSO in your media as low as possible (ideally below 0.5%) to minimize solvent-induced toxicity and precipitation.
Step 3: Evaluate Media Composition and pH
The properties of your cell culture media can significantly impact the solubility of this compound.
-
pH: The solubility of Gusacitinib is pH-dependent. With a strong acidic pKa of 9.32 and a strong basic pKa of 5.94, its solubility is lowest in the physiological pH range of most cell culture media (pH 7.2-7.4). A slight adjustment of the media's pH (if your experimental conditions allow) might help to improve solubility.
-
Serum Proteins: The presence of serum (e.g., Fetal Bovine Serum - FBS) in the media can sometimes help to stabilize small molecules and prevent precipitation by binding to them. However, in some cases, interactions with proteins can also lead to aggregation. Consider if the presence or absence of serum correlates with the precipitation.
-
Media Components: High concentrations of certain salts or other additives in your media could potentially interact with this compound and reduce its solubility.
Step 4: Consider Experimental Conditions
-
Temperature: Ensure your media is at the appropriate temperature (usually 37°C) when adding the compound. Temperature fluctuations can affect solubility.
-
Incubation Time: If precipitation occurs over time, consider the stability of this compound in your specific media formulation under your experimental conditions. It might be necessary to prepare fresh media with the compound for longer experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture media?
A1: Precipitation is likely due to the low aqueous solubility of this compound, especially in the neutral pH range of most cell culture media. The compound's solubility is significantly influenced by its pKa values (strongest acidic pKa at 9.32, strongest basic pKa at 5.94), making it least soluble between pH 6 and 9. Improper dilution techniques from a concentrated DMSO stock can also lead to localized high concentrations that exceed the solubility limit in the aqueous media, causing it to precipitate.
Q2: What is the best solvent to dissolve this compound?
A2: Anhydrous, high-purity DMSO is the recommended solvent for preparing stock solutions of this compound.[1][2]
Q3: How can I avoid precipitation when diluting my stock solution?
A3: It is best to perform serial dilutions of your concentrated stock solution in DMSO to achieve a concentration closer to your final working concentration. Then, add this intermediate dilution to your pre-warmed culture media with vigorous mixing. This gradual dilution process helps to prevent the compound from crashing out of solution.
Q4: Can I heat the media to dissolve the precipitate?
A4: Gentle warming of the media to 37°C can help to dissolve the precipitate.[1] However, be cautious not to overheat the media, as this can degrade media components and the compound itself.
Q5: Does the presence of serum in the media affect this compound's solubility?
A5: Serum proteins, like albumin, can bind to small molecules and potentially increase their apparent solubility and stability in culture media. If you are observing precipitation in serum-free media, the addition of serum might be a solution. Conversely, if you are working with high concentrations of the compound, interactions with proteins could also potentially lead to aggregation.
Q6: What is the maximum recommended final concentration of DMSO in cell culture?
A6: To avoid solvent-induced toxicity to your cells, the final concentration of DMSO in the culture media should typically be kept below 0.5%. It is recommended to run a vehicle control (media with the same percentage of DMSO as your experimental samples) to account for any effects of the solvent.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 497.0 g/mol (Hydrochloride salt) | [3] |
| Chemical Formula | C₂₄H₂₈N₈O₂ · HCl | [3] |
| Strongest Acidic pKa | 9.32 | |
| Strongest Basic pKa | 5.94 | |
| Solubility in DMSO | ≥ 92 mg/mL (199.76 mM) | [2] |
Experimental Protocol: Solubility Assessment of this compound
This protocol provides a general method to assess the solubility of this compound in a specific cell culture medium.
1. Materials:
- This compound powder
- Anhydrous, high-purity DMSO
- The specific cell culture medium to be tested (e.g., DMEM, RPMI-1640), with or without serum, as required for the experiment.
- Sterile microcentrifuge tubes
- Vortex mixer
- Spectrophotometer or HPLC for concentration measurement
2. Procedure:
- Prepare a Concentrated Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 20 mM). Ensure the powder is completely dissolved. Sonication or gentle warming to 37°C may be used if necessary.
- Prepare Serial Dilutions: Create a series of dilutions of your stock solution in your chosen cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. Remember to keep the final DMSO concentration consistent and low across all samples.
- Equilibration: Incubate the prepared solutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a set period (e.g., 2, 6, 12, and 24 hours).
- Visual Inspection: After each time point, visually inspect each tube for any signs of precipitation.
- Quantification (Optional but Recommended): To quantify the soluble fraction, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any precipitate. Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method like spectrophotometry (if a clear absorbance peak is known) or HPLC.
- Data Analysis: Compare the measured concentrations to the intended concentrations. A significant drop in the measured concentration indicates precipitation.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathways inhibited by this compound.
References
Gusacitinib (ASN-002) Kinase Assay Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Gusacitinib (ASN-002) in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of Gusacitinib (ASN-002)?
Gusacitinib is a potent dual inhibitor of Spleen Tyrosine Kinase (SYK) and the Janus Kinase (JAK) family.[1][2][3] Its inhibitory activity is most pronounced against these kinases.
Q2: What are the known IC50 values for Gusacitinib against its primary targets?
The half-maximal inhibitory concentrations (IC50) of Gusacitinib against its primary kinase targets in biochemical assays have been reported as follows:
| Kinase Target | IC50 (nM) |
| SYK | 5 |
| JAK1 | 46 |
| JAK2 | 4 |
| JAK3 | 11 |
| TYK2 | 8 |
| Data sourced from MedchemExpress and Selleck Chemicals.[1][2] |
Q3: Is there a comprehensive kinome scan available for Gusacitinib to assess its broader off-target effects?
Q4: What signaling pathways are inhibited by Gusacitinib?
Gusacitinib primarily inhibits the JAK/STAT and SYK signaling pathways. By targeting the pan-JAK family (JAK1, JAK2, JAK3, and TYK2), it can modulate the signaling of multiple cytokines involved in inflammation and immune responses.[4][5][6] The inhibition of SYK impacts immunoreceptor signaling in various immune cells.[7]
Troubleshooting Guide
Issue: Inconsistent IC50 values in our in-house kinase assay.
Possible Causes & Solutions:
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor like Gusacitinib is highly dependent on the ATP concentration in the assay.
-
Recommendation: Standardize the ATP concentration across all experiments. For comparability, it is often recommended to use the Km value of ATP for the specific kinase being tested.
-
-
Enzyme Concentration: High enzyme concentrations can lead to substrate depletion and an overestimation of the IC50 value.
-
Recommendation: Perform an enzyme titration to determine the optimal concentration that results in a linear reaction rate within the desired assay time.
-
-
Assay Incubation Time: The incubation time for the kinase reaction can affect the results.
-
Recommendation: Ensure that the reaction is in the linear range with respect to time. A time-course experiment is advised to determine the optimal incubation period.
-
-
Solvent Effects: Gusacitinib is typically dissolved in DMSO. High concentrations of DMSO can inhibit kinase activity.
-
Recommendation: Keep the final DMSO concentration in the assay low and consistent across all wells, including controls (typically ≤1%).
-
Experimental Protocols
Protocol: General Biochemical Kinase Assay for IC50 Determination of Gusacitinib
This protocol provides a general framework for determining the IC50 value of Gusacitinib against a specific kinase using a luminescence-based ADP detection assay (e.g., ADP-Glo™) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (e.g., LANCE® Ultra). Specific components like the substrate and enzyme concentration will need to be optimized for each kinase.
Materials:
-
Recombinant Kinase (e.g., JAK1, SYK)
-
Kinase-specific substrate peptide
-
Gusacitinib (ASN-002)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
DMSO
-
Detection Reagents (e.g., ADP-Glo™ Reagent and Kinase Detection Reagent, or LANCE® Eu-labeled antibody and ULight™-labeled peptide)
-
White 96-well or 384-well assay plates
-
Multimode plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of Gusacitinib in 100% DMSO.
-
Perform serial dilutions of the Gusacitinib stock solution in DMSO to create a concentration range for testing. It is advisable to perform a 10-point, 3-fold dilution series.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, the specific kinase, and its substrate.
-
Add a small volume of the diluted Gusacitinib or DMSO (for control wells) to the assay plate wells.
-
To initiate the kinase reaction, add the kinase/substrate master mix to each well.
-
Finally, add ATP to each well to start the reaction. The final volume and concentrations should be optimized for the specific assay.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
For ADP-Glo™ Assay:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
For LANCE® Ultra TR-FRET Assay:
-
Add a stop solution containing EDTA to each well.
-
Add the detection mix containing the Eu-labeled antibody and incubate for 60 minutes at room temperature.
-
-
-
Data Acquisition and Analysis:
-
Read the plate on a multimode reader (luminescence or TR-FRET).
-
The data should be plotted as the percentage of kinase activity versus the logarithm of the Gusacitinib concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
References
Troubleshooting unexpected results with Gusacitinib Hydrochloride
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Gusacitinib Hydrochloride in pre-clinical research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.
| Question | Possible Cause | Recommended Solution |
| Why am I observing lower than expected potency (higher IC50) in my biochemical assay? | High ATP Concentration: The inhibitory activity of ATP-competitive inhibitors like Gusacitinib can be underestimated at high ATP concentrations. | We recommend determining the Michaelis-Menten constant (Km) for ATP for your specific kinase and using an ATP concentration at or near the Km for your assay. This will provide a more accurate assessment of the inhibitor's potency.[1] |
| Incorrect Assay Conditions: Suboptimal buffer conditions, enzyme concentration, or incubation times can affect enzyme activity and inhibitor potency. | Ensure your assay is performed within the initial velocity region where the enzyme reaction is linear with time and enzyme concentration. Titrate the enzyme to determine the optimal concentration for your assay.[1] | |
| Assay Format Limitations: Luciferase-based assays that measure ATP consumption can be misleading if the kinase undergoes significant autophosphorylation, as they do not distinguish between substrate phosphorylation and autophosphorylation.[1] | Consider using an assay that directly measures the formation of ADP or the phosphorylation of a specific substrate, such as a fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assay.[1][2] | |
| My cell-based assay shows inconsistent results or high variability between replicates. | Poor Solubility or Stability: this compound may precipitate in cell culture media, especially at higher concentrations or if not prepared correctly, leading to inconsistent effective concentrations. | Prepare fresh working solutions of this compound for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability. If solubility issues persist, consider using a different formulation or solubilizing agent. |
| Cell Health and Viability Issues: As a pan-JAK inhibitor, Gusacitinib can affect cytokine signaling pathways essential for cell survival and proliferation, leading to cytotoxicity at higher concentrations. | Perform a dose-response curve for cell viability (e.g., using an MTS or CellTiter-Glo assay) in parallel with your functional assay to determine the optimal concentration range where the inhibitor is active but not cytotoxic. | |
| Inconsistent Cell Seeding: Uneven cell density across the plate can lead to significant variability in the results of cell-based assays. | Ensure proper cell counting and mixing techniques to achieve a uniform cell suspension before seeding. | |
| I am observing unexpected off-target effects in my cellular experiments. | Broad Kinase Inhibition Profile: Gusacitinib is a dual inhibitor of SYK and all four JAK family members (JAK1, JAK2, JAK3, and TYK2).[3][4][5] This broad activity can lead to effects on multiple signaling pathways. | To confirm that the observed phenotype is due to the inhibition of the intended target, consider using rescue experiments (e.g., overexpressing a drug-resistant mutant of the target kinase) or using siRNA/shRNA to knock down the target kinase and see if it phenocopies the effect of the inhibitor. |
| Inhibition of Other Kinases: Although potent against JAK and SYK kinases, Gusacitinib may inhibit other kinases at higher concentrations. | Perform a kinase selectivity profile to identify other potential off-target kinases. If a specific off-target effect is suspected, use a more selective inhibitor for that kinase as a control to dissect the signaling pathways involved. | |
| The phosphorylation of my target protein is not decreasing as expected after Gusacitinib treatment in my Western blot analysis. | Suboptimal Lysis Buffer or Protocol: Incomplete cell lysis or phosphatase activity in the lysate can lead to inconsistent phosphorylation signals. | Use a lysis buffer containing phosphatase and protease inhibitors. Ensure cells are lysed completely and samples are kept on ice to minimize enzymatic activity. |
| Incorrect Antibody or Antibody Concentration: The primary antibody may not be specific or sensitive enough to detect the change in phosphorylation. | Validate your phospho-specific antibody using appropriate controls (e.g., cells treated with a known activator or inhibitor of the pathway). Optimize the antibody concentration to achieve a good signal-to-noise ratio. | |
| Timing of Treatment and Analysis: The inhibitory effect on protein phosphorylation may be transient. | Perform a time-course experiment to determine the optimal time point to observe the maximal inhibition of phosphorylation after Gusacitinib treatment. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is an orally active, potent dual inhibitor of the Spleen Tyrosine Kinase (SYK) and the Janus Kinase (JAK) family, including JAK1, JAK2, JAK3, and TYK2.[3][4][5] By inhibiting these kinases, it blocks the signaling of multiple cytokines involved in inflammatory and autoimmune responses.[4][6] |
| What are the reported IC50 values for Gusacitinib? | The IC50 values for Gusacitinib are reported to be 5 nM for SYK, 46 nM for JAK1, 4 nM for JAK2, 11 nM for JAK3, and 8 nM for TYK2 in biochemical assays.[3] |
| How should I prepare a stock solution of this compound? | This compound is soluble in DMSO. For a 92 mg/mL stock solution, dissolve the compound in fresh DMSO.[7] Note that moisture-absorbing DMSO can reduce solubility.[7] For long-term storage, it is recommended to store the stock solution at -80°C for up to 2 years or -20°C for up to 1 year. |
| What signaling pathways are affected by Gusacitinib? | Gusacitinib inhibits the JAK/STAT signaling pathway, which is crucial for the signaling of numerous cytokines.[4] It has been shown to modulate the signaling of Th1, Th2, Th17, and Th22 cytokines.[6] Additionally, it inhibits SYK-mediated signaling.[5] |
| What are the known adverse effects of Gusacitinib from clinical trials? | In clinical studies, the most common treatment-emergent adverse events were upper respiratory tract infection, headache, nausea, and nasopharyngitis.[8][9] Asymptomatic elevations in creatinine phosphokinase have also been reported, which is consistent with the JAK inhibitor class.[6] |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| SYK | 5 |
| JAK1 | 46 |
| JAK2 | 4 |
| JAK3 | 11 |
| TYK2 | 8 |
| Data from biochemical assays.[3] |
Experimental Protocols
Biochemical Kinase Assay (General Protocol)
This protocol provides a general framework for a biochemical kinase assay to determine the IC50 of Gusacitinib. Specific conditions such as enzyme and substrate concentrations should be optimized for each kinase.
-
Prepare Reagents:
-
Kinase reaction buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).
-
Recombinant kinase (JAK1, JAK2, JAK3, TYK2, or SYK).
-
Substrate (e.g., a biotinylated peptide).[10]
-
ATP solution (prepare at a concentration near the Km for the specific kinase).
-
This compound serial dilutions in DMSO.
-
Stop solution (e.g., EDTA).
-
Detection reagents (e.g., for TR-FRET or FP assay).
-
-
Assay Procedure:
-
Add kinase reaction buffer to a 384-well plate.
-
Add the kinase to each well.
-
Add the Gusacitinib dilutions or DMSO (for control) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the ATP and substrate mixture.
-
Incubate for the desired reaction time (ensure it is within the linear range) at room temperature.[10]
-
Stop the reaction by adding the stop solution.
-
Add the detection reagents and incubate as per the manufacturer's instructions.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each Gusacitinib concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the Gusacitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blotting for Phospho-STAT Analysis (General Protocol)
This protocol is for analyzing the inhibition of JAK/STAT signaling by measuring the phosphorylation of a STAT protein in a cell-based assay.
-
Cell Culture and Treatment:
-
Plate cells (e.g., PBMCs or a relevant cell line) and culture overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a relevant cytokine (e.g., IL-2 for p-STAT5) for 15-30 minutes.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5-10 minutes.[12]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane with TBST.
-
Detect the signal using an ECL reagent.[14]
-
Strip the membrane and re-probe for total STAT and a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Gusacitinib inhibits JAK and SYK signaling pathways.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gusacitinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor Gusacitinib (ASN002) in Patients with Chronic Hand Eczema: Rapid and Significant Improvement Demonstrated - BioSpace [biospace.com]
- 6. medpagetoday.com [medpagetoday.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Asana BioSciences’ Gusacitinib Granted FDA Fast-Track Designation for Moderate-to-Severe Chronic Hand Eczema [businesswire.com]
- 9. Oral spleen tyrosine kinase/Janus Kinase inhibitor gusacitinib for the treatment of chronic hand eczema: Results of a randomized phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. origene.com [origene.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Gusacitinib Hydrochloride Stability Testing: A Technical Support Guide
Disclaimer: Publicly available, specific stability testing data for Gusacitinib Hydrochloride is limited. This guide provides a framework for stability testing based on established methodologies for similar compounds in the Janus Kinase (JAK) inhibitor class, particularly Tofacitinib. Researchers should validate these methods for this compound in their specific experimental settings.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting stability testing of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions recommended for a JAK inhibitor like this compound?
A1: Based on studies of other JAK inhibitors, forced degradation is typically performed under hydrolytic, oxidative, photolytic, and thermal stress conditions to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][2]
Q2: What is the most common analytical technique for stability testing of this class of compounds?
A2: Reversed-Phase High-Performance Liquid Chromatography (RPLC) is the most common method for analyzing JAK inhibitors and their degradation products.[1][2][3] An RPLC method, often with a Diode Array Detector (DAD), is preferred because it can separate the parent drug from its degradation products effectively.[1]
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for Gusacitinib are not publicly documented, based on its chemical structure and data from similar molecules like Tofacitinib, potential degradation sites include hydrolysis of amide or cyano groups and oxidation of electron-rich moieties.[2] Tofacitinib, for instance, is susceptible to hydrolysis at the amide and cyano positions of its 3-oxopropanenitrile moiety and oxidation at the pyrrole ring double bond.[2]
Q4: How can I optimize my RPLC method for Gusacitinib stability testing?
A4: Method optimization is critical for achieving good separation. Key parameters to consider are the mobile phase composition (e.g., acetonitrile concentration), the pH of the mobile phase buffer, the type of column, and the column temperature.[1][4] For ionizable compounds like Gusacitinib, adjusting the mobile phase pH relative to the drug's pKa is crucial for controlling retention time and peak shape.[1]
Troubleshooting Guides
Issue 1: Poor resolution between Gusacitinib and its degradation peaks in RPLC.
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase composition. | Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer. A gradient elution may be necessary to resolve all peaks. |
| Mobile phase pH is not optimal. | Adjust the pH of the aqueous buffer. For an ionizable analyte, operating in a pH range of pKa ± 1.5 can significantly alter retention and selectivity.[1] |
| Incorrect column selection. | Try a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size or length. |
| Suboptimal column temperature. | Vary the column temperature. A temperature of 30°C has been found to provide excellent peak symmetry for similar compounds. |
Issue 2: Inconsistent retention times during analysis.
| Potential Cause | Troubleshooting Step |
| Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC solvent delivery system. |
| Column not properly equilibrated. | Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the first sample. |
| Changes in column temperature. | Use a column oven to maintain a consistent temperature throughout the analytical run. |
| pH drift of the mobile phase. | Prepare fresh mobile phase buffer daily and verify its pH. |
Data Presentation: Forced Degradation of a Representative JAK Inhibitor (Tofacitinib)
The following tables summarize the results from forced degradation studies on Tofacitinib, which can serve as a starting point for designing experiments for Gusacitinib.
Table 1: Hydrolytic Degradation
| Condition | Time (hours) | Temperature |
| 0.1 M HCl | 2, 6, 12, 24, 48 | Room Temperature |
| 0.1 M NaOH | 2, 6, 12, 24, 48 | Room Temperature |
| Neutral (Water) | 2, 6, 12, 24, 48 | Room Temperature |
| Source:[1][2] |
Table 2: Oxidative Degradation
| Condition | Time (hours) | Temperature |
| 3% H₂O₂ | 2, 6, 12, 24, 48 | Room Temperature |
| Source:[1][2] |
Table 3: Photolytic and Thermal Degradation
| Stress Type | Condition | Duration |
| Photolytic | Exposure to 254 nm UV light | 2, 4, 6 hours |
| Thermal (Solid State) | 30°C, 40°C, 50°C in hot air oven | 2, 4 hours |
| Source:[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is based on the methodology used for Tofacitinib and should be adapted for this compound.[1][2]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a binary mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at room temperature and take samples at various time points (e.g., 2, 6, 12, 24, 48 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.1 M NaOH. Follow the same sampling and neutralization (with 0.1 M HCl) procedure as for acid hydrolysis.
-
Oxidative Degradation: Treat the stock solution with 3% (v/v) H₂O₂. Collect samples at various time points.
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven at different temperatures (e.g., 40°C, 60°C, 80°C) for a defined period. Dissolve the stressed solid in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) in a photostability chamber for a defined period. Prepare a solution of the stressed sample for analysis.
-
Analysis: Analyze all stressed samples using a validated stability-indicating RPLC method.
Protocol 2: Stability-Indicating RPLC Method
The following is a representative RPLC method based on what is used for similar JAK inhibitors.[1][4]
-
Instrument: HPLC with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 25 mM orthophosphoric acid, pH adjusted) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where Gusacitinib has maximum absorbance.
Visualizations
Signaling Pathway and Potential Degradation
Caption: Gusacitinib inhibits the JAK-STAT pathway. Stress conditions can lead to its degradation.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies of this compound.
Troubleshooting Logic for RPLC Method
Caption: A logical approach to troubleshooting poor peak resolution in RPLC analysis.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Süleyman Demirel University Journal of Natural and Applied Sciences » Submission » Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method [dergipark.org.tr]
Technical Support Center: Mitigating Gusacitinib Hydrochloride Cytotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential in vitro cytotoxicity issues when working with Gusacitinib Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ASN002) is a potent, orally bioavailable small molecule that functions as a dual inhibitor of the Janus kinase (JAK) family and spleen tyrosine kinase (SYK).[1][2] It acts as a pan-JAK inhibitor, binding with similar high affinity to JAK1, JAK2, JAK3, and TYK2.[1][2] By inhibiting these kinases, Gusacitinib effectively blocks the signaling pathways of multiple cytokines involved in inflammation and immune responses, including those mediated by Th1, Th2, Th17, and Th22 cells.[3] This broad activity makes it a subject of investigation for various inflammatory diseases and some cancers.[3]
Q2: I am observing high levels of cell death in my experiments at concentrations where I expect to see specific inhibition. What could be the cause?
Several factors could contribute to unexpected cytotoxicity:
-
Solvent Toxicity: The solvent used to dissolve this compound, most commonly Dimethyl Sulfoxide (DMSO), can be cytotoxic to cells at certain concentrations. It is crucial to use the lowest possible concentration of DMSO in your final culture volume and to include a vehicle control (media with the same concentration of DMSO as your treated samples) in all experiments.
-
Off-Target Effects: As a multi-kinase inhibitor, Gusacitinib has the potential to interact with kinases other than its intended JAK and SYK targets, especially at higher concentrations. These off-target interactions could trigger cytotoxic pathways in your specific cell line.
-
On-Target Toxicity: For some cell lines, particularly those of hematopoietic origin, the JAK/STAT signaling pathway is crucial for survival and proliferation. In these cases, potent inhibition of JAK kinases by Gusacitinib can lead to apoptosis as an on-target effect.
-
Compound Precipitation: this compound may precipitate out of solution in your cell culture medium, especially at high concentrations or after prolonged incubation. These precipitates can be directly toxic to cells.
-
Suboptimal Assay Conditions: Factors such as high cell density, unhealthy cells prior to treatment, or the specific cytotoxicity assay being used can all contribute to artifactually high cell death.
Q3: How can I differentiate between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target effects is a critical step in understanding your results. Here are a few strategies:
-
Rescue Experiments: If the cytotoxicity is on-target (i.e., due to inhibition of a pro-survival pathway), you may be able to "rescue" the cells by providing a downstream signaling molecule. For example, in some systems, adding a key cytokine that signals independently of the inhibited pathway might restore viability.
-
Use of Structurally Unrelated Inhibitors: Compare the effects of Gusacitinib to other JAK or SYK inhibitors with different chemical scaffolds. If they produce a similar cytotoxic phenotype, it is more likely to be an on-target effect.
-
Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target kinases (JAKs, SYK). If the knockdown cells become resistant to Gusacitinib-induced cytotoxicity, this strongly suggests an on-target mechanism.
-
Kinome Profiling: In-depth proteomics-based approaches can be used to identify the full spectrum of kinases that Gusacitinib interacts with at a given concentration in your cellular model. This can help to identify potential off-target kinases that may be responsible for the observed cytotoxicity.
Troubleshooting Guides
Issue 1: High Background Cytotoxicity in Vehicle Control Wells
| Potential Cause | Recommended Solution |
| Solvent (DMSO) Concentration Too High | Ensure the final concentration of DMSO in your cell culture medium is typically ≤ 0.5%, and ideally ≤ 0.1%. Perform a dose-response experiment with DMSO alone to determine the toxicity threshold for your specific cell line. |
| Poor Quality or Contaminated Solvent | Use a high-purity, sterile-filtered DMSO. Purchase in small aliquots to minimize contamination and water absorption, which can affect solubility. |
| Unhealthy Cells | Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding for an experiment. Avoid using cells that are over-confluent. |
| Contamination (Mycoplasma, Bacteria, etc.) | Regularly test your cell lines for mycoplasma contamination. Visually inspect cultures for any signs of bacterial or fungal contamination. |
Issue 2: Cytotoxicity Observed at or Below the IC50 for Target Inhibition
| Potential Cause | Recommended Solution |
| On-Target Toxicity in Sensitive Cell Lines | Confirm if your cell line's survival is dependent on JAK/STAT or SYK signaling. If so, this may be an expected outcome. Consider using a lower concentration range or shorter incubation times to find a therapeutic window where you can observe target inhibition without significant cell death. |
| Off-Target Kinase Inhibition | Perform a dose-response curve and compare the concentration at which you see cytotoxicity versus the concentration at which you see inhibition of your target's phosphorylation (e.g., pSTAT3). A large difference may suggest off-target effects. Consider using a more selective inhibitor as a control if available. |
| Compound Precipitation | Visually inspect the wells under a microscope for any signs of precipitate after adding Gusacitinib. Prepare fresh dilutions for each experiment. If solubility is an issue, refer to the provided dissolution protocols. |
| Assay Interference | Some cytotoxicity assays can be affected by the chemical properties of the compound. For example, compounds that are reducing agents can interfere with MTT assays. Consider using an orthogonal cytotoxicity assay (e.g., LDH release, CellTox Green) to confirm your results. |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory and anti-proliferative activity of this compound. Note that anti-proliferative IC50 values can be influenced by both on-target and off-target effects and are cell-line dependent.
| Target/Cell Line | Assay Type | IC50 (nM) |
| SYK | Biochemical Assay | 5 |
| JAK1 | Biochemical Assay | 46 |
| JAK2 | Biochemical Assay | 4 |
| JAK3 | Biochemical Assay | 11 |
| TYK2 | Biochemical Assay | 8 |
| DHL6 (Lymphoma) | Anti-proliferative | Data not specified |
| DHL4 (Lymphoma) | Anti-proliferative | Data not specified |
| OCI-LY10 (Lymphoma) | Anti-proliferative | Data not specified |
| H929 (Multiple Myeloma) | Anti-proliferative | Data not specified |
| Pfeiffer (Lymphoma) | Anti-proliferative | Data not specified |
| HT-1376 (Bladder Cancer) | Anti-proliferative | Data not specified |
| Lovo (Colon Cancer) | Anti-proliferative | Data not specified |
Data for biochemical IC50 values sourced from MedChemExpress.[1] Anti-proliferative activity has been reported in these cell lines, but specific IC50 values are not publicly available.[1]
Experimental Protocols
Protocol 1: this compound Stock Solution and Dilution
-
Reconstitution: For a 10 mM stock solution, add 217.1 µL of DMSO to 1 mg of this compound (M.W. 460.54 g/mol ). Mix by vortexing or sonication until fully dissolved.
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh serial dilutions of the stock solution in your cell culture medium immediately before use. Ensure the final DMSO concentration in the highest dose does not exceed the tolerance level of your cells (typically ≤ 0.5%).
Protocol 2: Cytotoxicity Mitigation & On-Target Effect Confirmation Workflow
-
Determine DMSO Tolerance: a. Seed your cells at the desired density in a 96-well plate. b. Treat cells with a serial dilution of DMSO (e.g., from 2% down to 0.015%) in your culture medium. c. Incubate for the intended duration of your experiment (e.g., 24, 48, or 72 hours). d. Perform a cell viability assay (e.g., CellTiter-Glo®, MTT) to determine the highest non-toxic concentration of DMSO.
-
Establish a Gusacitinib Dose-Response Curve: a. Treat your cells with a broad range of Gusacitinib concentrations (e.g., 1 nM to 50 µM). b. Include a vehicle-only control (containing the determined non-toxic DMSO concentration). c. After the desired incubation period, perform a viability assay to determine the CC50 (50% cytotoxic concentration).
-
Confirm On-Target Inhibition: a. Select a concentration range of Gusacitinib that is at and below the determined CC50. b. Treat cells for a shorter period (e.g., 1-4 hours) to minimize the impact of cytotoxicity. c. Lyse the cells and perform a Western blot to analyze the phosphorylation status of a downstream target of the JAK/STAT pathway (e.g., pSTAT3, pSTAT5). d. A decrease in the phosphorylated protein with minimal impact on total protein levels confirms on-target activity.
-
Differentiate On- and Off-Target Cytotoxicity: a. If significant cytotoxicity is observed at concentrations that inhibit the target, consider if the pathway is essential for your cells' survival. b. To investigate off-target effects, you can use a rescue experiment. For example, if you suspect an off-target effect is inducing apoptosis, you could co-treat with a pan-caspase inhibitor (like Z-VAD-FMK) to see if cell viability is restored. If viability improves, it suggests the cytotoxicity is mediated by apoptosis, which could be due to either on- or off-target effects. Further investigation would be needed.
Visualizations
Caption: Gusacitinib inhibits JAK and SYK signaling pathways.
Caption: Workflow for mitigating and understanding cytotoxicity.
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
References
Gusacitinib Hydrochloride Resistance Mechanisms in Cancer Cells: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Gusacitinib Hydrochloride resistance mechanisms in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Gusacitinib (also known as ASN-002) is an orally active, dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAKs).[1][2][3][4][5] It exhibits potent inhibitory activity against SYK and all members of the JAK family (JAK1, JAK2, JAK3, and TYK2).[1][2] By inhibiting these kinases, Gusacitinib can block key inflammatory and oncogenic signaling pathways, making it a subject of investigation for various cancers and inflammatory diseases.[1][6][7][8]
Q2: What are the potential mechanisms of resistance to Gusacitinib in cancer cells?
While specific resistance mechanisms to Gusacitinib are still under investigation, resistance to JAK inhibitors, in general, can arise through several mechanisms that are likely applicable to Gusacitinib. These include:
-
Target Gene Mutations: Acquired mutations in the kinase domain of JAK proteins can prevent Gusacitinib from binding effectively, thereby rendering the drug inactive.[9][10][11]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the JAK-STAT pathway by upregulating alternative survival pathways, such as the PI3K/AKT/mTOR and RAS/MAPK pathways.[12][13][14]
-
Reactivation of the JAK-STAT Pathway: The JAK-STAT signaling can be reactivated despite the presence of an inhibitor through mechanisms like the formation of JAK heterodimers (e.g., JAK1-TYK2) or through feedback loops.[15][16]
-
Constitutive Activation of Downstream Effectors: Persistent activation of downstream signaling molecules, most notably STAT3, can drive tumor cell survival and proliferation independently of upstream JAK signaling.[12][17][18][19]
-
Upregulation of Pro-survival Proteins: Increased expression of anti-apoptotic proteins, such as those from the Bcl-2 family, can confer resistance to apoptosis induced by JAK inhibition.[9]
-
Epigenetic Modifications: Alterations in the epigenetic landscape of cancer cells can lead to changes in gene expression that promote drug resistance.[20]
Troubleshooting Guides
Issue: My cancer cell line shows little to no response to Gusacitinib treatment.
This could be due to intrinsic or acquired resistance. Here’s a stepwise guide to investigate the potential underlying mechanisms:
Step 1: Confirm Drug Activity and Experimental Setup
-
Action: Verify the concentration and stability of your Gusacitinib stock solution. Run a dose-response curve with a known sensitive cell line to confirm the drug's potency.
-
Rationale: Incorrect drug concentration or degradation can lead to apparent resistance.
Step 2: Investigate Target Engagement
-
Action: Perform a Western blot to assess the phosphorylation status of STAT3 (p-STAT3), a direct downstream target of JAKs.
-
Rationale: A lack of reduction in p-STAT3 levels upon Gusacitinib treatment suggests that the drug is not effectively inhibiting the JAK-STAT pathway in your cells.
Step 3: Screen for JAK Kinase Domain Mutations
-
Action: Sequence the kinase domain of JAK1, JAK2, JAK3, and TYK2 in your resistant cell line.
-
Rationale: Mutations in the ATP-binding pocket can prevent Gusacitinib from binding to its target.[10]
Step 4: Assess Activation of Bypass Pathways
-
Action: Use Western blotting to check the phosphorylation status of key proteins in the PI3K/AKT (p-AKT, p-mTOR) and MAPK (p-ERK) pathways.
-
Rationale: Increased activity in these pathways can compensate for the inhibition of JAK-STAT signaling, promoting cell survival and proliferation.[12][13]
Step 5: Evaluate for Constitutive STAT3 Activation
-
Action: Determine if STAT3 remains activated (phosphorylated) even in the presence of high concentrations of Gusacitinib.
-
Rationale: Constitutive STAT3 activation, potentially through mechanisms independent of JAK signaling, is a known driver of resistance to various targeted therapies.[17][18]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Gusacitinib (ASN-002)
| Target Kinase | IC50 (nM) |
| SYK | 5 |
| JAK1 | 46 |
| JAK2 | 4 |
| JAK3 | 11 |
| TYK2 | 8 |
Table 2: Anti-proliferative Activity of Gusacitinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Noted Activity |
| DHL6, DHL4 | Diffuse Large B-cell Lymphoma | Anti-proliferative |
| OCI-LY10 | Diffuse Large B-cell Lymphoma | Anti-proliferative |
| H929 | Multiple Myeloma | Anti-proliferative |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Anti-proliferative |
| HT-1376 | Bladder Cancer | Anti-proliferative |
| Lovo | Colorectal Adenocarcinoma | Anti-proliferative |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated Proteins
-
Cell Lysis: Treat cells with Gusacitinib or vehicle control for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, STAT3, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Sanger Sequencing of JAK Kinase Domains
-
Genomic DNA Extraction: Isolate genomic DNA from Gusacitinib-resistant and sensitive cancer cell lines.
-
PCR Amplification: Design primers to amplify the kinase domains of JAK1, JAK2, JAK3, and TYK2. Perform PCR using a high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results with the reference sequences of the respective JAK genes to identify any mutations.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gusacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Gusacitinib - Wikipedia [en.wikipedia.org]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. Asana BioSciences’ Gusacitinib Granted FDA Fast-Track Designation for Moderate-to-Severe Chronic Hand Eczema [businesswire.com]
- 8. gusacitinib (ASN002) / Asana BioSci, Formation Bio, Sanofi [delta.larvol.com]
- 9. mdpi.com [mdpi.com]
- 10. communities.springernature.com [communities.springernature.com]
- 11. communities.springernature.com [communities.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The role of STAT3 signaling in mediating tumor resistance to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. STAT3, the Challenge for Chemotherapeutic and Radiotherapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Researchers find novel mechanism of resistance to anti-cancer drugs - VUMC News [news.vumc.org]
Technical Support Center: Improving Gusacitinib Hydrochloride Delivery in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of Gusacitinib Hydrochloride in animal studies.
FAQs: this compound Delivery in Animal Models
This section addresses common questions regarding the formulation and administration of this compound for preclinical research.
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ASN002) is an orally active, potent dual inhibitor of Spleen Tyrosine Kinase (SYK) and the Janus Kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2).[1] By inhibiting these kinases, Gusacitinib effectively blocks inflammatory cytokine signaling pathways, making it a compound of interest for autoimmune and inflammatory diseases.[1]
Q2: What are the general challenges in the oral delivery of this compound?
A2: Like many kinase inhibitors, this compound is a poorly water-soluble compound. This can lead to challenges in achieving consistent and adequate oral absorption, potentially resulting in low bioavailability and high variability in plasma concentrations between individual animals.
Q3: What are some recommended vehicle formulations for oral administration of this compound in animal studies?
A3: For poorly water-soluble compounds like Gusacitinib, several formulation strategies can be employed to improve solubility and absorption. Common vehicles used in preclinical studies for such compounds include:
-
Aqueous suspensions: Utilizing suspending agents like methylcellulose (MC) or carboxymethyl cellulose (CMC).
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), which can enhance lymphatic transport and reduce first-pass metabolism.
-
Co-solvent systems: Mixtures of solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 can be used to dissolve the compound. However, the potential toxicity of the solvents at the required concentrations must be considered.
-
Cyclodextrin-based formulations: Encapsulating the drug molecule within cyclodextrin complexes can increase its aqueous solubility.
Q4: Are there any known adverse effects of Gusacitinib in animal studies to be aware of?
A4: While specific preclinical toxicology data with No-Observed-Adverse-Effect-Levels (NOAELs) for Gusacitinib are not publicly available, it is known to have a favorable safety profile in rat and dog toxicology studies.[2] As a JAK inhibitor, potential class-related adverse effects that should be monitored in animal studies include immunosuppression, which could lead to an increased susceptibility to infections. In clinical studies with Gusacitinib and other JAK inhibitors, reported adverse events have included upper respiratory tract infections, headache, and nausea.[3][4]
Troubleshooting Guide: Oral Administration of this compound
This guide provides solutions to common problems encountered during the oral administration of this compound in animal studies.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or low plasma concentrations | Poor solubility of Gusacitinib in the chosen vehicle. | 1. Optimize Formulation: Experiment with different vehicle compositions. Consider micronization of the Gusacitinib powder to increase surface area for dissolution. 2. Increase Vehicle Volume: A larger volume may aid in solubilization, but remain within the recommended limits for the animal species to avoid distress. 3. Consider Lipid-Based Formulations: These can significantly enhance the oral absorption of poorly soluble drugs. |
| High first-pass metabolism. | 1. Formulation Strategy: Lipid-based formulations can partially bypass the hepatic portal circulation, reducing first-pass metabolism. | |
| Animal distress during or after oral gavage | Improper gavage technique. | 1. Proper Training: Ensure personnel are adequately trained in oral gavage techniques for the specific animal model. 2. Correct Needle Size: Use a gavage needle of the appropriate size and length for the animal. 3. Gentle Handling: Minimize stress to the animal during handling and administration. |
| Irritation from the vehicle. | 1. Vehicle Selection: Some co-solvents like DMSO can be irritating at high concentrations. Evaluate the tolerability of the vehicle in a small pilot group of animals. 2. pH Adjustment: Ensure the pH of the formulation is within a physiologically acceptable range (typically pH 5-9 for oral administration). | |
| Precipitation of Gusacitinib in the formulation | Supersaturation or temperature effects. | 1. Solubility Assessment: Determine the saturation solubility of Gusacitinib in the chosen vehicle at the intended storage and administration temperatures. 2. Use of Co-solvents/Surfactants: Incorporate excipients that help maintain the drug in solution. 3. Fresh Preparation: Prepare the formulation fresh before each administration if stability is a concern. |
| Difficulty in administering a homogenous dose (suspensions) | Settling of drug particles. | 1. Proper Mixing: Ensure the suspension is thoroughly mixed (e.g., by vortexing) immediately before aspirating each dose. 2. Viscosity Modifiers: The use of suspending agents like methylcellulose can help to keep the drug particles suspended. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the oral delivery of this compound in animal studies.
Protocol 1: Preparation of an Oral Suspension of this compound
Objective: To prepare a homogenous suspension of this compound suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) in purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Analytical balance
Methodology:
-
Vehicle Preparation:
-
Heat approximately one-third of the required volume of purified water to 80-90°C.
-
Slowly add the methylcellulose powder to the hot water while stirring vigorously with a magnetic stirrer.
-
Once the methylcellulose is dispersed, add the remaining two-thirds of the water as cold water or ice to facilitate dissolution.
-
Continue stirring until a clear, viscous solution is formed. Allow the solution to cool to room temperature.
-
-
Suspension Preparation:
-
Weigh the required amount of this compound powder.
-
Triturate the powder in a mortar with a small amount of the 0.5% MC vehicle to form a smooth paste. This process, known as levigation, helps to prevent clumping.
-
Gradually add the remaining vehicle to the paste while continuing to mix.
-
Transfer the mixture to a volumetric flask and rinse the mortar with the vehicle to ensure complete transfer of the drug.
-
Add the vehicle to the final volume and mix thoroughly with a magnetic stirrer until a uniform suspension is achieved.
-
Continuously stir the suspension on a magnetic stir plate during dose administration to maintain homogeneity.
-
Protocol 2: Oral Gavage Administration in Rats
Objective: To administer a precise oral dose of this compound formulation to rats.
Materials:
-
This compound formulation (solution or suspension)
-
Appropriately sized oral gavage needles (e.g., 16-18 gauge, straight or curved with a ball tip for adult rats)
-
Syringes (1-3 mL)
-
Animal scale
Methodology:
-
Animal Preparation:
-
Weigh the rat to determine the correct dose volume. The maximum recommended oral gavage volume for rats is typically 10 mL/kg.
-
-
Dose Preparation:
-
If using a suspension, vortex the formulation immediately before drawing up the dose to ensure homogeneity.
-
Draw the calculated volume into the syringe.
-
-
Restraint and Administration:
-
Gently but firmly restrain the rat to immobilize its head and body.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition.
-
Once the needle is in the esophagus, slowly administer the dose.
-
Gently remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for a few minutes after administration for any signs of distress, such as difficulty breathing or regurgitation.
-
Protocol 3: Pharmacokinetic Study Design in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats.
Materials:
-
This compound formulation
-
Cannulated rats (e.g., jugular vein cannulation for blood sampling)
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Methodology:
-
Dosing:
-
Administer the this compound formulation to a group of cannulated rats via oral gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 100-200 µL) from the jugular vein cannula at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of Gusacitinib in rat plasma.
-
Analyze the plasma samples to determine the concentration of Gusacitinib at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters such as:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t1/2 (elimination half-life)
-
Oral bioavailability (F%) (requires data from an intravenous administration group).
-
-
Data Presentation
Due to the proprietary nature of preclinical data, specific quantitative pharmacokinetic parameters for this compound in animal models are not publicly available. The following table provides a template for how such data should be structured for clear comparison once obtained through experimentation.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Oral Bioavailability (F%) |
| 0.5% MC Suspension | 10 | Data | Data | Data | Data |
| Lipid-Based Formulation | 10 | Data | Data | Data | Data |
| 20% SBE-β-CD Solution | 10 | Data | Data | Data | Data |
*Data to be filled in by the researcher based on experimental results.
Visualizations
Signaling Pathway of Gusacitinib
Caption: Gusacitinib inhibits JAK and SYK signaling pathways.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical oral pharmacokinetic study.
Troubleshooting Logic for Low Bioavailability
Caption: Decision tree for troubleshooting low oral bioavailability.
References
Gusacitinib Hydrochloride experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Gusacitinib Hydrochloride. It includes troubleshooting guides and frequently asked questions in a user-friendly format, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the experimental use of this compound.
| Question | Answer |
| What is the mechanism of action of this compound? | Gusacitinib is an orally active, potent dual inhibitor of Spleen Tyrosine Kinase (SYK) and the Janus Kinase (JAK) family. It demonstrates inhibitory activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). By targeting both JAK and SYK, Gusacitinib can modulate multiple cytokine signaling pathways, including Th1, Th2, Th17, and Th22, which are implicated in various inflammatory and autoimmune diseases.[1] |
| What are the recommended vehicle controls for in vitro and in vivo experiments? | For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended vehicle control.[2] It is crucial to ensure that the final concentration of DMSO in the assay is consistent across all conditions and does not exceed a level that affects cell viability or enzyme activity (typically ≤ 0.5%). For in vivo studies, a common vehicle formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] A similar formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) has also been used.[2] |
| How should I prepare a stock solution of this compound? | This compound is soluble in DMSO.[3] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to the desired concentration (e.g., 10 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in the appropriate assay buffer or cell culture medium. |
| I'm observing precipitation of this compound in my aqueous assay buffer. What can I do? | Precipitation can occur when diluting a DMSO stock solution into an aqueous buffer. To mitigate this, ensure thorough mixing upon dilution. If precipitation persists, using a vehicle containing co-solvents like PEG300 and Tween-80 can improve solubility.[2] Gentle warming and/or sonication may also aid in dissolution.[2] It is recommended to prepare the working solution fresh for each experiment. |
| What are appropriate positive and negative controls for a cellular assay? | Negative Control: Cells treated with the vehicle (e.g., DMSO) alone. This control accounts for any effects of the solvent on the cells. Positive Control (for inhibition): A known inhibitor of the JAK/STAT or SYK pathway (e.g., Ruxolitinib for JAK2) can be used to confirm that the assay can detect inhibition. Positive Control (for activation): Cells stimulated with a relevant cytokine (e.g., IL-6 or IFN-γ for the JAK/STAT pathway) without any inhibitor. This demonstrates that the signaling pathway is active and responsive in the experimental system. |
| I'm not seeing the expected inhibitory effect of Gusacitinib. What are some possible reasons? | Several factors could contribute to a lack of inhibitory effect: 1. Suboptimal Compound Concentration: Ensure you are using a concentration range that is relevant to the IC50 values of Gusacitinib for its targets. 2. Cell Permeability: Verify that Gusacitinib can effectively penetrate the cell type you are using. 3. Assay Sensitivity: The assay may not be sensitive enough to detect changes in kinase activity. Consider using a more direct measure of target phosphorylation. 4. Compound Degradation: Ensure the compound has been stored properly and has not degraded. Prepare fresh dilutions for each experiment. 5. Cell Health: Poor cell health can affect signaling pathways. Ensure your cells are healthy and growing optimally. |
| How can I investigate potential off-target effects of Gusacitinib? | While Gusacitinib is a potent JAK and SYK inhibitor, like most kinase inhibitors, it may have off-target effects. To investigate this, you can: 1. Kinome Profiling: Perform a broad kinase panel screen to identify other kinases that may be inhibited by Gusacitinib. 2. Phenotypic Assays: Use a panel of cell lines with different genetic backgrounds to assess the compound's effects on various cellular processes. 3. Rescue Experiments: If an off-target effect is suspected, try to rescue the phenotype by overexpressing the putative off-target protein. |
| Due to its dual inhibitory nature, how can I distinguish the effects of JAK vs. SYK inhibition in my cellular experiments? | Dissecting the specific contributions of JAK and SYK inhibition can be challenging. Here are a few approaches: 1. Use of Selective Inhibitors: Compare the effects of Gusacitinib to those of highly selective JAK inhibitors (e.g., a JAK1-specific inhibitor) and a selective SYK inhibitor in parallel experiments. 2. Genetic Approaches: Use cell lines with genetic knockouts or knockdowns (e.g., using siRNA or CRISPR) of specific JAKs or SYK to determine which pathway is critical for the observed phenotype. 3. Downstream Signaling Analysis: Analyze the phosphorylation status of specific downstream targets of the JAK/STAT pathway (e.g., STAT proteins) and the SYK pathway (e.g., PLCγ) to see which pathway is more potently inhibited at a given concentration of Gusacitinib. |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of Gusacitinib against its primary targets.
| Target | IC50 (nM) |
| SYK | 5 |
| JAK1 | 46 |
| JAK2 | 4 |
| JAK3 | 11 |
| TYK2 | 8 |
Data sourced from MedchemExpress.[2]
Key Signaling Pathways and Experimental Workflow
Gusacitinib Mechanism of Action: Inhibition of JAK/STAT and SYK Signaling
Gusacitinib exerts its therapeutic effects by inhibiting two key signaling pathways involved in inflammation and immune responses: the JAK/STAT pathway and the SYK pathway.
Caption: Dual inhibition of JAK/STAT and SYK pathways by Gusacitinib.
General Experimental Workflow for a Cell-Based Kinase Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of Gusacitinib in a cell-based assay.
Caption: Workflow for a cell-based kinase inhibition experiment.
Detailed Experimental Protocols
Protocol 1: In Vitro SYK Kinase Assay
This protocol is adapted from a commercially available ADP-Glo™ Kinase Assay and is intended to measure the direct inhibitory effect of Gusacitinib on SYK kinase activity.
Materials:
-
Recombinant SYK enzyme
-
SYK substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in Kinase Buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells.
-
Enzyme and Substrate Preparation: Dilute the SYK enzyme and substrate in Kinase Buffer to the desired concentrations.
-
Assay Setup:
-
Add 1 µl of the diluted Gusacitinib solution or vehicle (DMSO in Kinase Buffer) to the wells of a 384-well plate.
-
Add 2 µl of the diluted SYK enzyme.
-
Add 2 µl of the diluted substrate.
-
-
Reaction Initiation: Add 5 µl of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of Gusacitinib relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Controls:
-
No-enzyme control: A reaction well containing all components except the SYK enzyme to determine the background signal.
-
Vehicle control: A reaction well containing all components, including the enzyme, but with the vehicle (DMSO) instead of Gusacitinib. This represents 0% inhibition.
-
Positive inhibitor control: A reaction well containing a known SYK inhibitor to confirm assay performance.
Protocol 2: Cell-Based JAK2 Phosphorylation Assay
This protocol describes a method to assess the inhibitory effect of Gusacitinib on JAK2 activity within a cellular context by measuring the phosphorylation of its downstream target, STAT3.
Materials:
-
A suitable cell line expressing the target receptor and JAK2 (e.g., HEL 92.1.7 cells, which have a constitutively active JAK2 mutation, or a cytokine-responsive cell line like TF-1).
-
This compound
-
Cell culture medium
-
Cytokine for stimulation (if required, e.g., IL-6 or erythropoietin)
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere or recover overnight.
-
Serum Starvation (for cytokine-inducible models): If using a cytokine-responsive cell line, serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Compound Treatment: Treat the cells with various concentrations of this compound (diluted from a DMSO stock) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation (for cytokine-inducible models): Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce JAK2-STAT3 signaling. For cells with constitutively active JAK2, this step is not necessary.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-STAT3 and total STAT3. Normalize the phospho-STAT3 signal to the total STAT3 signal. Calculate the percent inhibition of STAT3 phosphorylation for each Gusacitinib concentration relative to the stimulated vehicle control. Determine the IC50 value.
Experimental Controls:
-
Unstimulated control: Cells that are not treated with the stimulating cytokine to show the basal level of STAT3 phosphorylation.
-
Vehicle control (stimulated): Cells treated with the vehicle (DMSO) and the stimulating cytokine to represent 0% inhibition.
-
Positive inhibitor control: Cells treated with a known JAK2 inhibitor prior to stimulation.
References
Validation & Comparative
A Comparative Analysis of Gusacitinib (ASN-002) and Other Spleen Tyrosine Kinase (SYK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Gusacitinib (ASN-002) against other prominent Spleen Tyrosine Kinase (SYK) inhibitors, supported by available experimental data. Gusacitinib is a dual inhibitor of both SYK and the Janus Kinase (JAK) family, a characteristic that distinguishes it from more selective SYK inhibitors.
Comparative Potency of SYK Inhibitors
The potency of a kinase inhibitor is most commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The following tables summarize the reported IC50 values for Gusacitinib and other SYK inhibitors in biochemical assays. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Biochemical IC50 Values for SYK Inhibition
| Inhibitor | SYK IC50 (nM) | Other Kinase Targets (IC50 in nM) | Source(s) |
| Gusacitinib (ASN-002) | 5 | JAK1 (46), JAK2 (4), JAK3 (11), TYK2 (8) | [1][2] |
| Fostamatinib (active metabolite R406) | 41 | Flt3 (205), Lyn (63), Lck (37) | [3] |
| Entospletinib (GS-9973) | 7.7 | Highly selective for SYK | [4] |
| Cerdulatinib (PRT062070) | 32 | JAK1 (12), JAK2 (6), JAK3 (8), TYK2 (0.5) | [5] |
| Lanraplenib (GS-9876) | 9.5 | Highly selective for SYK | [6][7][8][9] |
Note: Lower IC50 values indicate higher potency.
Experimental Protocols
The determination of inhibitor potency relies on robust and reproducible experimental assays. Below are detailed methodologies for common kinase activity assays used to derive the IC50 values presented above.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
The HTRF assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.[10][11]
Principle: This assay measures the phosphorylation of a substrate by the SYK kinase. A europium cryptate-labeled anti-phosphotyrosine antibody (donor) and an XL665-labeled substrate (acceptor) are used. When the substrate is phosphorylated by SYK, the binding of the antibody brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal upon excitation.
Generalized Protocol:
-
Reaction Setup: In a microplate, the SYK enzyme, the inhibitor (at varying concentrations), and the biotinylated substrate are incubated together in a kinase buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Termination and Detection: The reaction is stopped by the addition of a detection buffer containing EDTA and the HTRF reagents (europium cryptate-labeled antibody and streptavidin-XL665).
-
Signal Measurement: After incubation, the plate is read on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths to calculate the HTRF ratio, which is proportional to the extent of substrate phosphorylation.
ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[12][13][14][15]
Principle: The assay is performed in two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the initial kinase activity.
Generalized Protocol:
-
Kinase Reaction: The SYK enzyme is incubated with the substrate, ATP, and the inhibitor in a kinase reaction buffer.
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added, which contains enzymes that convert ADP to ATP and a luciferase/luciferin mixture to generate a luminescent signal from the newly synthesized ATP.
-
Luminescence Measurement: The luminescence is measured using a luminometer.
Signaling Pathways
To understand the biological context of SYK inhibition, it is crucial to visualize its role in key signaling pathways.
SYK Signaling in B-Cell Receptor (BCR) Pathway
Caption: SYK's central role in the B-Cell Receptor signaling cascade.
SYK Signaling in Mast Cell Degranulation
Caption: SYK's critical function in initiating mast cell degranulation.
Conclusion
Gusacitinib (ASN-002) is a potent inhibitor of SYK with an IC50 value of 5 nM in biochemical assays.[1][2] Its dual inhibitory activity against both SYK and JAK kinases suggests a broader mechanism of action compared to more selective SYK inhibitors like Entospletinib and Lanraplenib.[1][2] Cerdulatinib also exhibits dual SYK/JAK inhibition.[5] The choice of inhibitor for research or therapeutic development will depend on the specific application and whether targeting SYK alone or multiple signaling pathways is desired. The provided experimental protocols offer a foundation for in-house evaluation and comparison of these and other kinase inhibitors. The signaling pathway diagrams illustrate the central role of SYK in immune cell function, highlighting the potential impact of its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An Open-label, Phase II Trial of Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. promega.com [promega.com]
- 13. ulab360.com [ulab360.com]
- 14. ulab360.com [ulab360.com]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.com]
Gusacitinib Hydrochloride: A Comparative Analysis of Its Kinase Selectivity Profile
Gusacitinib (ASN002) is an orally available, potent dual inhibitor of the Janus kinase (JAK) family and spleen tyrosine kinase (SYK).[1][2][3] This unique activity profile positions it as a subject of significant interest for researchers in immunology and oncology. This guide provides a comparative analysis of Gusacitinib's kinase selectivity against other prominent JAK inhibitors, supported by available preclinical data.
Kinase Selectivity Profile
Gusacitinib distinguishes itself by potently inhibiting all four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) as well as SYK, a key mediator of immunoreceptor signaling.[1][2][3] This broad-spectrum activity, often referred to as pan-JAK inhibition, contrasts with the more selective profiles of other approved JAK inhibitors. The half-maximal inhibitory concentration (IC50) values for Gusacitinib and selected comparators against the JAK family and SYK are presented in the table below.
| Kinase Target | Gusacitinib (ASN002)[1][2] | Tofacitinib[4][5] | Baricitinib[6][7] | Upadacitinib[7][8] | Filgotinib[9] |
| SYK | 5 nM | - | - | - | - |
| JAK1 | 46 nM | 1.7 - 112 nM | 5.9 nM | 43 - 45 nM | 10 nM |
| JAK2 | 4 nM | 1.8 - 20 nM | 5.7 nM | 109 - 120 nM | 28 nM |
| JAK3 | 11 nM | 0.75 - 1.6 nM | >400 nM | 2100 - 2300 nM | 810 nM |
| TYK2 | 8 nM | 16 - 34 nM | 53 nM | 4700 nM | 116 nM |
Note: IC50 values can vary between different studies and assay conditions.
The data indicates that Gusacitinib is a potent inhibitor of SYK and the entire JAK family, with particularly strong activity against JAK2. In comparison, other JAK inhibitors exhibit varying degrees of selectivity. For instance, Tofacitinib is most potent against JAK3 and JAK1, while Baricitinib preferentially inhibits JAK1 and JAK2.[4][5][6][7] Upadacitinib and Filgotinib are considered JAK1-selective inhibitors.[7][8][9]
Signaling Pathway and Experimental Workflow
To understand the context of Gusacitinib's activity, it is crucial to visualize its primary target pathway, the JAK-STAT signaling cascade, and the general workflow for assessing kinase inhibition.
Caption: The JAK-STAT signaling pathway is initiated by cytokine binding.
Caption: A generalized workflow for a biochemical kinase inhibition assay.
Experimental Protocols
The IC50 values presented in this guide are typically determined using in vitro biochemical assays. While specific protocols may vary between studies, the general principles remain consistent.
Objective: To determine the concentration of an inhibitor (e.g., Gusacitinib) required to inhibit 50% of the activity of a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., JAK1, SYK)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or coupled to a detection system
-
Test inhibitor at various concentrations
-
Assay buffer (containing cofactors like Mg²⁺)
-
Detection reagents (e.g., scintillation fluid, antibodies, luminescence reagents)
-
Microplates
General Procedure:
-
Reaction Setup: A reaction mixture is prepared in the wells of a microplate containing the assay buffer, the specific kinase, and its substrate.
-
Inhibitor Addition: The test inhibitor (e.g., Gusacitinib) is added to the wells in a series of dilutions. Control wells with no inhibitor (vehicle control) and no kinase (background control) are also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The microplate is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period to allow the kinase to phosphorylate the substrate.
-
Termination of Reaction: The reaction is stopped, often by the addition of a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. The method of detection depends on the assay format:
-
Radiometric Assays: The incorporation of the radiolabeled phosphate from [γ-³²P]ATP into the substrate is measured using a scintillation counter.[11][12]
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation. Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common.[13][14]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced, which is directly proportional to kinase activity.[13][15]
-
-
Data Analysis: The kinase activity at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Gusacitinib Hydrochloride demonstrates a distinct kinase selectivity profile characterized by potent, broad-spectrum inhibition of the JAK family and SYK. This differentiates it from more selective JAK inhibitors and suggests a potential for broad efficacy in diseases where these signaling pathways are dysregulated. The provided data and methodologies offer a foundation for researchers to compare and contextualize the activity of Gusacitinib in their ongoing drug discovery and development efforts. Further studies detailing its selectivity against a comprehensive panel of kinases will be valuable in fully elucidating its therapeutic potential and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor Gusacitinib (ASN002) in Patients with Chronic Hand Eczema: Rapid and Significant Improvement Demonstrated - BioSpace [biospace.com]
- 4. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. bmglabtech.com [bmglabtech.com]
Validating Gusacitinib Hydrochloride's Dual-Target Engagement in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gusacitinib (formerly ASN002) is an orally bioavailable small molecule inhibitor targeting both the Janus kinase (JAK) family and Spleen Tyrosine Kinase (SYK). This dual-inhibitory mechanism holds promise for the treatment of various immune-mediated inflammatory diseases by simultaneously blocking the signaling of multiple pro-inflammatory cytokines and immune cell activation pathways. This guide provides a comparative analysis of Gusacitinib's target validation in primary human cells, alongside alternative JAK and SYK inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: A Dual Approach to Inflammation Control
Gusacitinib exerts its therapeutic effect by inhibiting two key families of non-receptor tyrosine kinases:
-
Janus Kinases (JAKs): As a pan-JAK inhibitor, Gusacitinib targets JAK1, JAK2, JAK3, and TYK2. These kinases are essential for the signal transduction of numerous cytokines that drive inflammatory responses. By blocking the JAK-STAT pathway, Gusacitinib can effectively dampen the cellular responses to pro-inflammatory signals.
-
Spleen Tyrosine Kinase (SYK): SYK plays a crucial role in the signaling pathways of various immune receptors, including the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI) on mast cells and basophils. Inhibition of SYK can therefore prevent immune cell activation, degranulation, and the release of inflammatory mediators.[1]
This dual inhibition of both JAK and SYK pathways provides a broad-spectrum anti-inflammatory effect, making Gusacitinib a compelling candidate for complex inflammatory conditions.
Comparative Performance in Primary Cell Assays
The following tables summarize the inhibitory activity of Gusacitinib and comparator compounds in primary human cell assays. It is important to note that the available data for Gusacitinib is primarily from biochemical assays, while data for comparator drugs is from cellular assays. This distinction should be considered when interpreting the comparative potency.
Inhibition of JAK-STAT Signaling in Human PBMCs
This table compares the inhibitory concentration (IC50) of various JAK inhibitors on cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs). Lower IC50 values indicate greater potency.
| Inhibitor | Target(s) | Cytokine Stimulant | Phosphorylated STAT | Cell Type | IC50 (nM) | Citation(s) |
| Gusacitinib | pan-JAK, SYK | - | - | - | JAK1: 46, JAK2: 4, JAK3: 11, TYK2: 8 | [2][3] |
| Tofacitinib | JAK1, JAK3 > JAK2 | IL-4 | pSTAT6 | CD4+ T Cells | 80 | [4] |
| IL-6 | pSTAT3 | CD4+ T Cells | 115 | [4] | ||
| IL-15 | pSTAT5 | CD4+ T Cells | 44 | [4] | ||
| Baricitinib | JAK1, JAK2 | IL-6 | pSTAT3 | CD4+ T Cells | 100 | [4] |
| IFN-γ | pSTAT1 | Monocytes | 43 | [4] | ||
| Upadacitinib | JAK1 | IL-4 | pSTAT6 | CD4+ T Cells | 51 | [4] |
| IL-6 | pSTAT3 | CD4+ T Cells | 61 | [4] |
Note: Gusacitinib IC50 values are from biochemical assays.
Inhibition of SYK-Mediated Degranulation in Primary Human Mast Cells and Basophils
This table compares the IC50 of Gusacitinib and a selective SYK inhibitor, Fostamatinib (R406), on IgE-mediated activation of primary human mast cells and basophils.
| Inhibitor | Target(s) | Assay | Primary Cell Type | IC50 | Citation(s) |
| Gusacitinib | pan-JAK, SYK | - | - | SYK: 5 nM * | [2][3] |
| Fostamatinib (R406) | SYK | IgE-induced degranulation | Human Mast Cells | 56 nM | [5] |
| anti-IgE induced activation | Human Basophils | 1.06 µM | [5] |
Note: Gusacitinib IC50 value is from a biochemical assay.
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments to validate the targets of Gusacitinib and other kinase inhibitors in primary cells.
Phospho-Flow Cytometry for JAK-STAT Pathway Inhibition
This method assesses the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within specific immune cell subsets of human PBMCs.
a. Isolation of PBMCs:
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the cells twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.
-
Resuspend the PBMC pellet in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
b. Cell Stimulation and Inhibition:
-
Seed PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the inhibitor (e.g., Gusacitinib, Tofacitinib) or vehicle control (DMSO) for 1 hour at 37°C.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-6 for pSTAT3, IFN-γ for pSTAT1) for 15-30 minutes at 37°C.
c. Staining and Flow Cytometry:
-
Fix the cells immediately by adding formaldehyde to a final concentration of 1.6% and incubate for 10 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.
-
Wash the cells with PBS containing 0.5% bovine serum albumin (BSA).
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD3 for T cells, CD14 for monocytes) and an intracellular antibody against the phosphorylated STAT protein of interest (e.g., anti-pSTAT3-AF647).
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells and resuspend in PBS with 0.5% BSA.
-
Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal within the gated cell populations.
Western Blot for SYK Phosphorylation
This method is used to detect the phosphorylation status of SYK in primary immune cells following activation.
a. Cell Lysis:
-
Isolate primary cells of interest (e.g., basophils, mast cells, or B cells).
-
Pre-treat cells with the inhibitor or vehicle control.
-
Stimulate the cells (e.g., with anti-IgE).
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
b. SDS-PAGE and Protein Transfer:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated SYK (e.g., anti-pSYK Tyr525/526) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total SYK as a loading control.
Visualizing the Pathways and Workflows
The following diagrams illustrate the signaling pathways targeted by Gusacitinib and the experimental workflows for its validation.
References
Comparative Analysis of Gusacitinib Hydrochloride and Fostamatinib: A Guide for Researchers
This guide provides a detailed comparison of Gusacitinib Hydrochloride and Fostamatinib, two kinase inhibitors with distinct but overlapping mechanisms of action. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their biochemical and clinical profiles.
Introduction
This compound (ASN002) is an orally active, potent dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK1, JAK2, JAK3, and TYK2)[1][2][3]. Its broad inhibitory profile allows it to modulate signaling pathways involved in both innate and adaptive immunity, making it a candidate for various autoimmune and inflammatory diseases[3][4]. It is currently under investigation for conditions such as chronic hand eczema and atopic dermatitis[5][6][7].
Fostamatinib , sold under the brand names Tavalisse and Tavlesse, is an oral SYK inhibitor[8]. It is a prodrug that is rapidly converted to its active metabolite, R406[9][10][11]. By inhibiting SYK, Fostamatinib primarily targets the signaling of Fc-activating receptors and B-cell receptors, leading to reduced antibody-mediated destruction of platelets[11][12]. It is approved for the treatment of chronic immune thrombocytopenia (ITP) in adult patients who have had an insufficient response to a previous treatment[8][11][13].
Mechanism of Action
This compound
Gusacitinib's dual inhibition of JAK and SYK kinases allows it to interfere with multiple cytokine and immunoreceptor signaling pathways. The JAK family (JAK1, JAK2, JAK3, and TYK2) is crucial for signaling pathways of Th1, Th2, Th17, and Th22 cytokines, which are key drivers in many inflammatory and autoimmune conditions[3][14]. SYK is a vital mediator of immunoreceptor signaling in various immune cells, including B cells, mast cells, macrophages, and neutrophils[3].
Fostamatinib
Fostamatinib's therapeutic effect is mediated by its active metabolite, R406, which is a potent inhibitor of SYK[12]. In chronic ITP, autoantibodies coat platelets, marking them for destruction by macrophages in the spleen and liver via Fcγ receptors (FcγR)[8][10]. The binding of antibody-coated platelets to FcγR on macrophages triggers a signaling cascade that is dependent on SYK, leading to phagocytosis and platelet destruction[15]. By inhibiting SYK, R406 blocks this signaling pathway, thereby reducing the destruction of platelets[9][11]. Fostamatinib has also been shown to inhibit STAT1/3 signaling pathways, suggesting broader anti-inflammatory activity[16][17].
Signaling Pathway Diagrams
Below are the diagrams illustrating the signaling pathways targeted by Gusacitinib and Fostamatinib.
Caption: Gusacitinib's dual inhibition of JAK and SYK pathways.
Caption: Fostamatinib's inhibition of the SYK-mediated platelet destruction pathway.
Biochemical and Preclinical Data
Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| Gusacitinib HCl | SYK | 5 | [1] |
| JAK1 | 46 | [1] | |
| JAK2 | 4 | [1] | |
| JAK3 | 11 | [1] | |
| TYK2 | 8 | [1] | |
| Fostamatinib (R406) | SYK | 41 | [12] |
Preclinical Efficacy
This compound has demonstrated anti-proliferative activity in a variety of human cancer cell lines, including both solid and hematological tumor types[1]. In a multiple myeloma (H929) xenograft model, Gusacitinib showed significant efficacy in inhibiting tumor growth (>95%)[1].
Fostamatinib has been shown to inhibit or delay the onset and progression of autoimmune and inflammatory diseases in several animal models[10]. In vitro studies using the active metabolite R406 demonstrated the inhibition of downstream kinases involved in GPVI signaling in platelets stimulated with atherosclerotic plaque homogenate[18].
Clinical Trial Data
This compound in Chronic Hand Eczema (Phase 2)
A randomized, double-blind, placebo-controlled Phase 2 study evaluated the efficacy and safety of Gusacitinib in patients with chronic hand eczema (CHE)[5][6][7].
Efficacy Results at Week 16:
| Endpoint | Placebo | Gusacitinib 40 mg | Gusacitinib 80 mg | P-value (80 mg vs Placebo) |
| Mean % decrease in mTLSS | 33.5% | 49.0% | 69.5% | <0.005[5][7] |
| % of patients with PGA improvement | 6.3% | 21.2% | 31.3% | <0.05[6][7] |
| % decrease in HECSI | 21.7% | - | 73.3% | <0.001[5][7] |
mTLSS: modified Total Lesion-Symptom Score; PGA: Physician's Global Assessment; HECSI: Hand Eczema Severity Index.
Safety Profile: Gusacitinib was generally well-tolerated. The most common adverse events were upper respiratory tract infection, headache, and nausea[5][6][7].
Fostamatinib in Chronic Immune Thrombocytopenia (Phase 3)
Two parallel, multicenter, randomized, double-blind, placebo-controlled Phase 3 trials (FIT1 and FIT2) evaluated the efficacy and safety of Fostamatinib in patients with persistent/chronic ITP[19].
Efficacy Results:
| Endpoint | Placebo (n=49) | Fostamatinib (n=101) | P-value |
| Stable Response | 2% | 18% | 0.0003[19] |
| Overall Response | 14% | 43% | 0.0006[19] |
Stable Response: Platelet count ≥50,000/μL at ≥4 of 6 biweekly visits between weeks 14-24, without rescue therapy. Overall Response: At least one platelet count ≥50,000/μL within the first 12 weeks of treatment.
The median time to response for patients on Fostamatinib was 15 days[19]. Long-term data from an open-label extension study showed that 44% of patients who received fostamatinib achieved an overall response[20].
Safety Profile: The most common adverse events were diarrhea, hypertension, nausea, dizziness, and increased ALT levels[19]. Most of these events were mild to moderate and resolved either spontaneously or with medical management[19].
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Workflow)
The following diagram illustrates a general workflow for determining the in vitro kinase inhibitory activity (IC50) of a compound. Specific details such as enzyme and substrate concentrations, and incubation times would be specific to each assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Fostamatinib Phase 3 Clinical Trial Protocol for ITP
The FIT1 and FIT2 trials were identically designed, 24-week, randomized, double-blind, placebo-controlled studies[19].
Study Design:
-
Participants: Patients with persistent or chronic ITP who had an insufficient response to previous therapies[19].
-
Randomization: 2:1 ratio to receive either Fostamatinib or placebo[19].
-
Dosing: Fostamatinib was initiated at 100 mg twice daily. If the platelet count did not reach ≥50,000/μL by week 4, the dose was increased to 150 mg twice daily[13][19].
-
Primary Endpoint: Stable platelet response, defined as achieving a platelet count of ≥50,000/μL at a minimum of four of the six scheduled visits between weeks 14 and 24[19].
-
Platelet Count Monitoring: Platelet counts were assessed at baseline and at regular intervals throughout the 24-week treatment period[19].
Caption: Simplified workflow of the Fostamatinib Phase 3 ITP clinical trials.
Summary and Conclusion
This compound and Fostamatinib are both orally available kinase inhibitors that target the SYK pathway. However, their broader selectivity profiles and, consequently, their clinical development paths, are distinct.
Gusacitinib is a dual JAK/SYK inhibitor with a broad anti-inflammatory profile. Its ability to target multiple cytokine pathways suggests its potential in a wide range of inflammatory and autoimmune diseases. The clinical data in chronic hand eczema is promising, demonstrating significant efficacy.
Fostamatinib is a selective SYK inhibitor, approved for the treatment of chronic ITP. Its mechanism is well-defined, targeting the specific pathophysiology of antibody-mediated platelet destruction. The robust data from its Phase 3 clinical program has established its efficacy and safety in this indication.
The choice between these two molecules for a specific research or therapeutic application will depend on the desired pharmacological effect. For indications where broad immunosuppression via inhibition of multiple cytokine pathways is beneficial, Gusacitinib may be a more suitable candidate. Conversely, for diseases where SYK-mediated signaling is the primary driver, the selectivity of Fostamatinib may be advantageous.
Further research, including head-to-head comparative studies, would be necessary to fully elucidate the relative merits of these two inhibitors in various disease contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gusacitinib - Wikipedia [en.wikipedia.org]
- 3. Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor Gusacitinib (ASN002) in Patients with Chronic Hand Eczema: Rapid and Significant Improvement Demonstrated - BioSpace [biospace.com]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. Gusacitinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. livderm.org [livderm.org]
- 7. researchgate.net [researchgate.net]
- 8. Fostamatinib - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. jwatch.org [jwatch.org]
- 14. medpagetoday.com [medpagetoday.com]
- 15. rarediseases.org [rarediseases.org]
- 16. Fostamatinib, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fostamatinib, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antithrombotic Effects of Fostamatinib in Combination with Conventional Antiplatelet Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Long‐term fostamatinib treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]
Gusacitinib Hydrochloride: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of Gusacitinib Hydrochloride against other prominent Janus kinase (JAK) inhibitors. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical tools for their studies. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.
Introduction to this compound
Gusacitinib (formerly ASN002) is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Spleen Tyrosine Kinase (SYK) and the Janus Kinase (JAK) family.[1][2][3] Its mechanism of action, targeting both SYK and pan-JAK signaling, makes it a subject of interest for a variety of inflammatory and autoimmune conditions.[1][2][3] Understanding the cross-reactivity of Gusacitinib across the human kinome is crucial for predicting its therapeutic window and potential off-target effects.
Comparative Kinase Inhibition Profiles
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Gusacitinib and other selected JAK inhibitors against the JAK family kinases. This data provides a direct comparison of their primary target potencies.
Table 1: IC50 Values (nM) of this compound and Comparator JAK Inhibitors against the JAK Family Kinases
| Kinase | Gusacitinib | Tofacitinib | Baricitinib | Upadacitinib | Filgotinib |
| SYK | 5[1][2] | - | - | - | - |
| JAK1 | 46[1][2] | 1-3.2 | 5.9 | 43 | 10 |
| JAK2 | 4[1][2] | 4.1-5 | 5.7 | 120 | 28 |
| JAK3 | 11[1][2] | 1.6-2 | >400 | 2300 | 810 |
| TYK2 | 8[1][2] | 53-112 | 53 | 4700 | 116 |
Note: IC50 values can vary depending on the specific assay conditions. Data presented is a representation from available literature.
Kinase Cross-Reactivity and Selectivity
To provide a broader perspective on inhibitor selectivity, kinome-wide screening data is essential. While comprehensive kinome scan data for Gusacitinib is not publicly available, data for some comparator compounds offers insights into their off-target profiles.
Tofacitinib: KINOMEscan® data reveals that Tofacitinib, while potent against JAKs, also interacts with other kinases at higher concentrations. The interactive DiscoveRx TREEspot™ visualization software can be used to explore its kinome-wide affinity profile.[4]
Baricitinib: KINOMEscan® data for Baricitinib shows its binding affinity across a panel of kinases, with the primary targets being JAK1 and JAK2.[5] Further studies have validated its inhibitory activity against Numb-associated kinase (NAK) family members AAK1, BIKE, and GAK.[6]
Due to the limited availability of comprehensive public data for Gusacitinib, Upadacitinib, and Filgotinib, a direct, extensive cross-reactivity comparison is challenging. Researchers are encouraged to consult specialized kinase profiling services for a head-to-head comparison against their kinase panel of interest.
Signaling Pathway and Experimental Workflow Visualization
To contextualize the action of these inhibitors, the following diagrams illustrate the JAK/STAT signaling pathway and a typical workflow for a kinase inhibition assay.
Caption: The JAK/STAT signaling pathway.
Caption: A typical kinase assay workflow.
Experimental Protocols
The following are generalized protocols for two common types of in vitro kinase assays used for inhibitor profiling. Specific parameters such as buffer composition, substrate and enzyme concentrations, and incubation times should be optimized for each specific kinase.
Radiometric Filter-Binding Assay
This method is often considered the "gold standard" for its direct measurement of kinase activity.[7][8]
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable peptide or protein substrate, and the test compound (e.g., Gusacitinib) at various concentrations in an appropriate kinase buffer.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).[7]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.[7]
-
Termination and Capture: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter membrane (e.g., P81 paper). The phosphorylated substrate will bind to the filter, while the unreacted radiolabeled ATP will not.[7]
-
Washing: Wash the filter papers extensively to remove any unbound radiolabeled ATP.[7]
-
Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.[7]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Mobility-Shift Kinase Assay (e.g., Caliper Life Sciences)
This non-radioactive, microfluidics-based assay offers high-throughput capabilities.[9][10]
-
Reaction Setup: In a microplate, combine the kinase, a fluorescently labeled peptide substrate, and the test inhibitor in a suitable reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature for a specific duration.
-
Termination: Stop the reaction by adding a stop solution containing EDTA.[9]
-
Electrophoretic Separation: The microfluidic instrument aspirates the samples from the microplate and applies an electric field to separate the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their difference in charge and size.[9][10]
-
Detection: A laser excites the fluorescent label on the peptides, and a detector measures the fluorescence intensity of the substrate and product peaks.
-
Data Analysis: The ratio of the product peak height to the sum of the substrate and product peak heights is used to determine the percent conversion. The percent inhibition is then calculated relative to a no-inhibitor control, and IC50 values are determined from the dose-response curve.
Conclusion
This compound is a potent dual SYK/JAK inhibitor with a distinct profile compared to other JAK-selective inhibitors. Its pan-JAK inhibitory activity, coupled with potent SYK inhibition, suggests a broad mechanism of action. While direct, comprehensive cross-reactivity data remains limited in the public domain, the available information on its primary targets and the profiles of comparator compounds provides a valuable framework for initial assessment. For a definitive understanding of Gusacitinib's selectivity and potential off-target effects in specific research contexts, it is recommended to perform head-to-head comparisons using comprehensive kinase screening panels. The provided experimental protocols offer a foundation for designing and executing such comparative studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Asana BioSciences Announces Positive Topline Results from Phase 2b Study of Oral JAK/SYK Inhibitor Gusacitinib (ASN002) in Patients with Chronic Hand Eczema: Rapid and Significant Improvement Demonstrated - BioSpace [biospace.com]
- 4. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. Mechanism of baricitinib supports artificial intelligence‐predicted testing in COVID‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Gusacitinib (ASN-002): A Comparative Safety and Toxicity Profile for Drug Development Professionals
An In-depth Analysis of the Dual JAK/SYK Inhibitor in Comparison to Other Marketed Janus Kinase Inhibitors
Gusacitinib (ASN-002) is an orally administered small molecule that functions as a dual inhibitor of the Janus kinase (JAK) family and spleen tyrosine kinase (SYK).[1][2] This unique mechanism of action positions it as a potential therapeutic agent for a range of inflammatory and autoimmune disorders. This guide provides a comprehensive comparison of the safety and toxicity profile of Gusacitinib with other prominent JAK inhibitors, supported by available clinical and preclinical data.
Mechanism of Action: Dual Inhibition of JAK and SYK Pathways
Gusacitinib is a potent, orally active inhibitor of all four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) and SYK.[3][4] The JAK-STAT signaling pathway is a critical mediator in the cellular response to cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[5][6] By inhibiting JAKs, Gusacitinib can modulate the inflammatory cascades driven by these signaling proteins.
Simultaneously, its inhibition of SYK, a crucial component in the signaling pathway of various immune receptors, further contributes to its anti-inflammatory effects.[2][7] This dual inhibition offers a broad-spectrum approach to targeting inflammatory processes.
The inhibitory concentrations (IC50) of Gusacitinib highlight its potency against these kinases.
| Kinase Target | IC50 (nM) |
| SYK | 5 |
| JAK1 | 46 |
| JAK2 | 4 |
| JAK3 | 11 |
| TYK2 | 8 |
| Source: MedChemExpress, Selleck Chemicals[3][4] |
Preclinical Safety and Toxicity Profile
Preclinical evaluation in animal models is a cornerstone of drug development, providing essential information on potential target organs for toxicity and establishing a safe starting dose for human trials. International Council for Harmonisation (ICH) guidelines, such as M3(R2) and S7A, provide a framework for these non-clinical safety studies.[1][2][8]
While specific quantitative data from Good Laboratory Practice (GLP) toxicology studies on Gusacitinib are not extensively published in the public domain, available information suggests a favorable safety profile in rat and dog toxicology studies.[4] A comprehensive preclinical toxicology program for a novel kinase inhibitor like Gusacitinib typically includes:
-
Single-Dose and Repeated-Dose Toxicity Studies: These are conducted in at least two species (one rodent and one non-rodent) to identify potential target organs of toxicity and to determine the No-Observed-Adverse-Effect-Level (NOAEL).[9][10][11]
-
Safety Pharmacology Studies: These investigate the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.[1][12]
-
Genotoxicity Studies: A battery of tests, including the Ames assay, is performed to assess the mutagenic potential of the compound.[13][14][15][16][17]
-
Carcinogenicity Studies: Long-term studies in animals to evaluate the tumorigenic potential of the drug.
-
Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility and embryonic-fetal development.
Experimental Protocols: A Synopsis
Repeated-Dose Oral Toxicity Study (Rodent - Rat): A standard protocol involves daily oral administration of the test compound to rats for a specified duration (e.g., 28 or 90 days). Multiple dose groups, including a control group receiving the vehicle, are used. Endpoints evaluated include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of tissues.[10][18]
hERG Assay (In Vitro): This assay is crucial for assessing the potential for a drug to cause QT interval prolongation, a serious cardiac side effect. The test evaluates the inhibitory effect of the compound on the human ether-a-go-go-related gene (hERG) potassium channel, typically using automated patch-clamp electrophysiology on cells stably expressing the hERG channel.[11][19][20][21]
Ames Test (Bacterial Reverse Mutation Assay): The Ames test is a widely used in vitro method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[13][14][15][16][17]
Clinical Safety Profile of Gusacitinib
Clinical trial data from studies in patients with atopic dermatitis and chronic hand eczema provide the most comprehensive insights into the safety and tolerability of Gusacitinib in humans.
Adverse Events in Clinical Trials
Across Phase 2 studies, Gusacitinib has been generally well-tolerated.[22][23] The most frequently reported treatment-emergent adverse events (TEAEs) are summarized below.
| Adverse Event | Gusacitinib (All Doses) | Placebo |
| Upper Respiratory Tract Infection | Common | Common |
| Headache | Common | Common |
| Nausea | Common | Common |
| Nasopharyngitis | Common | Common |
| Source: Asana BioSciences Press Releases, Journal of the American Academy of Dermatology[22][23] |
Importantly, in a Phase 2b study in patients with chronic hand eczema, no instances of pulmonary embolism, opportunistic infections, malignancies, major adverse cardiovascular events (MACE), or deaths were reported in the Gusacitinib treatment groups.[23]
Comparative Safety with Other JAK Inhibitors
A direct head-to-head comparison of the safety profiles of Gusacitinib with other JAK inhibitors from a single, controlled trial is not yet available. However, by examining data from various clinical trials and network meta-analyses, a comparative overview can be constructed.
The FDA has issued a boxed warning for several JAK inhibitors regarding an increased risk of serious heart-related events, cancer, blood clots, and death.[24] This was based on a large, randomized safety clinical trial of tofacitinib. While Gusacitinib is still in development, this class-wide concern is an important consideration.
| Adverse Event of Special Interest | Gusacitinib (Observed in Phase 2) | Tofacitinib (Reported in Clinical Trials) | Upadacitinib (Reported in Clinical Trials) | Baricitinib (Reported in Clinical Trials) | Ruxolitinib (Reported in Clinical Trials) |
| Serious Infections | Not reported as a frequent event | Increased risk reported | Increased risk reported | Increased risk reported | Increased risk reported |
| Herpes Zoster | Data not specified | Increased risk reported | Increased risk, dose-dependent | Increased risk reported | Increased risk reported |
| Malignancy (excluding NMSC) | None reported in CHE trial | Increased risk reported | Data varies by indication | Increased risk reported | Increased risk of NMSC |
| Major Adverse Cardiovascular Events (MACE) | None reported in CHE trial | Increased risk reported | Data varies by indication | Increased risk reported | Data varies by indication |
| Venous Thromboembolism (VTE) | None reported in CHE trial | Increased risk reported | Increased risk reported | Increased risk reported | Increased risk reported |
| Creatine Phosphokinase (CPK) Elevation | Asymptomatic elevations noted | Reported | Reported, dose-dependent | Reported | Reported |
| Neutropenia | Data not specified | Reported | Dose-dependent risk | Reported | Dose-dependent risk |
| Increased Lipids | Slight increase in HDL, small reduction in LDL | Reported | Reported | Reported | Reported |
| NMSC: Non-melanoma skin cancer. Data for comparator drugs are compiled from various sources and may not be directly comparable due to differences in study populations and designs.[4][13][24][25][26][27][28][29][30][31][32][33] |
Network meta-analyses of JAK inhibitors in rheumatoid arthritis suggest that while efficacy is generally comparable or superior to biologics, there are differences in the safety profiles. For instance, some analyses suggest a higher risk of herpes zoster with certain JAK inhibitors compared to others.[4][17]
Visualizing Pathways and Processes
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling cascade and the inhibitory action of Gusacitinib.
Dual Inhibition of JAK and SYK by Gusacitinib
Caption: Gusacitinib's dual mechanism targeting both JAK-STAT and SYK pathways.
Preclinical Toxicity Screening Workflow
References
- 1. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Federal Register :: International Conference on Harmonisation; Draft Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; Availability [federalregister.gov]
- 6. Comparative Safety of JAK Inhibitors vs TNF Antagonists in Immune-Mediated Inflammatory Diseases: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dermatologytimes.com [dermatologytimes.com]
- 8. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. theranib.com [theranib.com]
- 10. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 11. Redbook 2000: IV.C.3.b. Short-Term Toxicity Studies with Non-Rodents | FDA [fda.gov]
- 12. Federal Register :: International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability [federalregister.gov]
- 13. researchgate.net [researchgate.net]
- 14. Head-to-Head Review Finds Comparable Safety in Two Leading Drug Classes for IMIDs | medtigo [medtigo.com]
- 15. thoraxchirurgie.meduniwien.ac.at [thoraxchirurgie.meduniwien.ac.at]
- 16. hcplive.com [hcplive.com]
- 17. The efficacy and safety of different Janus kinase inhibitors as monotherapy in rheumatoid arthritis: A Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dep.nj.gov [dep.nj.gov]
- 19. firstwordpharma.com [firstwordpharma.com]
- 20. toxicology.org [toxicology.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Oral spleen tyrosine kinase/Janus Kinase inhibitor gusacitinib for the treatment of chronic hand eczema: Results of a randomized phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. businesswire.com [businesswire.com]
- 24. ICH Official web site : ICH [ich.org]
- 25. onclive.com [onclive.com]
- 26. Upadacitinib Safety Similar to Other Jakinibs for RA - The Rheumatologist [the-rheumatologist.org]
- 27. Upadacitinib & moderate-to-severe atopic dermatitis [aaaai.org]
- 28. Comparison of the efficacy and safety of tofacitinib and upadacitinib in patients with active rheumatoid arthritis: A Bayesian network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Systematic Review on the Efficacy and Safety of Oral Janus Kinase Inhibitors for the Treatment of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | Safety profile and dose-dependent adverse events of upadacitinib in randomized clinical trials: a systematic review and meta-analysis [frontiersin.org]
- 33. The efficacy and safety of different Janus kinase inhibitors as monotherapy in rheumatoid arthritis: A Bayesian network meta-analysis | PLOS One [journals.plos.org]
Safety Operating Guide
Navigating the Safe Handling of Gusacitinib Hydrochloride: A Guide for Laboratory Professionals
For Immediate Release – Researchers and drug development professionals now have a comprehensive guide for the safe handling and disposal of Gusacitinib Hydrochloride, a potent investigational pan-Janus kinase (JAK) and spleen tyrosine kinase (SYK) inhibitor. This guide provides essential safety protocols and logistical information to ensure the well-being of laboratory personnel and minimize environmental impact.
This compound is a powerful compound under investigation for the treatment of autoimmune disorders and hematological cancers.[1] Due to its potency, strict adherence to safety protocols is paramount. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to manage this substance responsibly in a research setting.
Hazard Profile and Occupational Safety
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. While specific occupational exposure limits (OELs) have not been established for this investigational drug, a risk-based approach to handling is essential. Potent compounds like Gusacitinib require robust containment strategies to prevent personnel exposure.
Key Safety Considerations:
-
Primary Containment: Engineering controls are the first and most crucial line of defense. All manipulations of solid this compound should be performed in a ventilated enclosure, such as a fume hood or a glove box, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): PPE serves as a critical secondary barrier. The recommended PPE for handling this compound is detailed in the table below.
-
Decontamination: All surfaces and equipment that come into contact with the compound must be thoroughly decontaminated.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory when working with this compound. The following table summarizes the required equipment for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields, Particulate Respirator (e.g., N95) |
| Solution Preparation | Double Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields |
| In Vitro / In Vivo Dosing | Double Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields |
| Waste Disposal | Double Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields |
Step-by-Step Handling and Disposal Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Follow the storage temperature recommendations provided by the supplier.
Experimental Procedures:
-
Preparation: Before handling the compound, ensure the designated workspace (e.g., fume hood) is clean and uncluttered. Assemble all necessary equipment and materials.
-
Weighing: Tare a clean, tared weigh boat inside the ventilated enclosure. Carefully transfer the desired amount of this compound using a dedicated spatula.
-
Solubilization: Add the solvent to the solid compound within the ventilated enclosure. Ensure the container is securely capped before removing it from the enclosure.
-
Post-Handling: After completing the experimental work, decontaminate all surfaces and equipment. Remove PPE in the designated area to avoid contaminating clean spaces. Wash hands thoroughly.
Disposal:
All waste contaminated with this compound, including gloves, disposable lab coats, weigh boats, and pipette tips, must be disposed of as hazardous waste.[2]
-
Segregation: Collect all contaminated solid and liquid waste in separate, clearly labeled, leak-proof containers.
-
Labeling: Label waste containers with "Hazardous Waste" and "Cytotoxic" warnings.
-
Disposal: Follow your institution's and local regulations for the disposal of cytotoxic and hazardous chemical waste, which typically involves incineration.[3]
Visualizing Safety Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key workflows.
Caption: Workflow for Handling this compound.
Caption: Hierarchy of Controls for Potent Compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
